Terodiline
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and is indicated for urinary incontinence and polyuria.
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-4,4-diphenylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISARWKNNNHPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7082-21-5 (hydrochloride) | |
| Record name | Terodiline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60860001 | |
| Record name | Terodiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15793-40-5 | |
| Record name | Terodiline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terodiline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terodiline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13725 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terodiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERODILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KG06964W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Terodiline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of terodiline, a drug previously used for urinary incontinence. The information is compiled from various clinical and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Pharmacokinetics
This compound exhibits a pharmacokinetic profile characterized by good absorption, extensive distribution, and a long elimination half-life. Its kinetics have been studied in healthy volunteers and elderly patients, revealing age-related differences.
This compound is well absorbed from the gastrointestinal tract.[1] Following oral administration, the absorption half-life is approximately 0.7 hours.[2] The maximum rate of absorption occurs between 1 and 3 hours, with 90% of the available dose being absorbed by 3.4 hours.[3]
The absolute bioavailability of orally administered this compound is high, with a mean of approximately 90-92%.[1][2] Studies have reported a range of 64% to 105%.[2]
This compound has a large apparent volume of distribution, indicating extensive tissue distribution. The volume of distribution at steady-state is approximately 407-500 liters.[1][3] The unbound fraction of this compound in serum is about 8%.[4]
This compound is extensively metabolized in the liver. The main metabolites identified are p-hydroxythis compound, p-hydroxy-m-methoxythis compound, and hydroxy-tert-butyl-terodiline.[4] At steady-state, unconjugated p-hydroxylated this compound constitutes about 15% of the parent drug concentration, while hydroxy-tert-butyl-terodiline accounts for about 5%.[4] Another metabolite, 3,4-dihydroxythis compound, has also been identified.[3] One study noted that a poor hydroxylator of debrisoquine showed a 3-fold decrease in clearance and an increase in the half-life of (+)-terodiline.[5]
The elimination of this compound and its metabolites occurs through both renal and fecal routes. Approximately 75% of an administered radioactive dose is recovered in the urine, and 25% in the feces.[3] Intact this compound accounts for about 1% of the dose in feces, while p-hydroxythis compound accounts for about 5%.[3] The renal clearance of this compound is relatively low, around 10-14 mL/min.[3][4][5]
The pharmacokinetic parameters of this compound from various studies are summarized in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of Racemic this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Intravenous Administration (12.5 mg or 20 mg) | ||
| Distribution Half-Life (t½α) | 0.3 h | [2] |
| Elimination Half-Life (t½β) | 63 h | [2] |
| Serum Clearance (CL) | 4.8 L/h | [2] |
| Apparent Volume of Distribution (Vd) | 417 L | [2] |
| Oral Administration (12.5 mg or 25 mg) | ||
| Absorption Half-Life (t½a) | 0.7 h | [2] |
| Elimination Half-Life (t½β) | 65 h | [2] |
| Maximum Serum Concentration (Cmax) | 41 µg/L (for 12.5 mg dose) | [4] |
| 79 ± 4 µg/L (for 25 mg dose) | [6] | |
| Time to Cmax (tmax) | 3.4 h (for 12.5 mg dose) | [4] |
| 4 ± 1 h (for 25 mg dose) | [6] | |
| Oral Serum Clearance (CL/F) | 77 mL/min (for 12.5 mg dose) | [4] |
| 75 ± 7 mL/min (for 25 mg dose) | [6] | |
| Renal Clearance (CLr) | 12 mL/min (for 12.5 mg dose) | [4] |
| 10.9 ± 2.2 mL/min (for 25 mg dose) | [6] | |
| Apparent Volume of Distribution (Vd/F) | 382 L (for 12.5 mg dose) | [4] |
| Absolute Bioavailability (F) | 92% (range: 64-105%) | [2] |
Table 2: Multiple-Dose and Enantiomer-Specific Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Reference |
| Multiple-Dose (Racemic this compound) | ||
| Steady-State Serum Concentration (Css) | 275 µg/L (12.5 mg b.i.d.) | [4] |
| 509 µg/L (25 mg b.i.d.) | [4] | |
| Time to Steady-State | ~9 days | [4] |
| R(+)-Terodiline (Single Dose) | ||
| Lag Time of Absorption | 0.6 ± 0.5 h | [5] |
| Absorption Half-Life (t½a) | 0.9 ± 0.5 h | [5] |
| Time to Cmax (tmax) | 5.6 ± 2.2 h | [5] |
| Cmax | 62 ± 22 µg/L | [5] |
| Volume of Distribution (Vd) | 372 ± 84 L | [5] |
| Systemic Clearance (CL) | 86 ± 29 mL/min | [5] |
| Terminal Elimination Half-Life (t½) | 56 ± 26 h | [5] |
| Bioavailability (F) | 93 ± 19% | [5] |
| S(-)/R(+) Enantiomer Ratio at Steady-State | Close to unity | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Elderly Patients (mean age 85 years)
| Parameter | Value | Reference |
| Terminal Half-Life (t½) | 131 h | [7] |
| Oral Clearance (CL/F) | 39 mL/min | [7] |
| Average Steady-State Serum Concentration (Css) | 518 µg/L (12.5 mg b.d.) | [7] |
| Time to Steady-State | 3-5 weeks | [7] |
Pharmacodynamics
This compound's therapeutic and adverse effects are a result of its dual mechanism of action, involving both anticholinergic and calcium channel blocking properties.[1][8]
This compound acts as a non-selective antagonist at muscarinic receptors and also blocks L-type calcium channels.[1][9] This combined action leads to the relaxation of smooth muscle, particularly in the urinary bladder, which is beneficial for treating urinary frequency and urge incontinence.[8][9] The anticholinergic effect is more pronounced at lower concentrations, while the calcium channel blocking action becomes more significant at higher concentrations.[1]
The (R)-(+)-enantiomer is primarily responsible for the anticholinergic effects, while the (S)-(-)-enantiomer is predominantly a calcium channel blocker.[10]
Figure 1: Dual mechanism of action of this compound.
Clinically, this compound has been shown to reduce diurnal and nocturnal micturition frequency and episodes of incontinence.[8] It increases bladder volume at the first urge to void and overall bladder capacity.[8]
The primary safety concern with this compound is its potential to cause cardiac arrhythmias, specifically polymorphic ventricular tachycardia (Torsades de Pointes).[9][11] This is associated with a concentration-dependent prolongation of the QT interval on an electrocardiogram (ECG).[9][11]
The mechanism for QT prolongation involves the blockade of cardiac ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization.[9] this compound blocks the hERG current with an IC50 of 375 nM.[12] The (R)-(+)-enantiomer is primarily responsible for this QT-prolonging effect.[10] In elderly patients treated with 12.5 mg twice daily for 7 days, this compound significantly increased the QTc interval by a mean of 15 ms and decreased the resting heart rate by a mean of 6.7 beats per minute.[11]
Figure 2: Signaling pathway for this compound-induced QT prolongation.
Experimental Protocols
Detailed, step-by-step experimental protocols are not extensively reported in the publicly available literature. However, the methodologies employed in the key studies are described below.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Procedure Outline:
-
Sample Preparation: Extraction of this compound from serum or plasma samples.
-
Internal Standard: Use of deuterated this compound HCl as an internal standard for accurate quantification.[2]
-
Chromatographic Separation: Separation of this compound from other biological components using a gas chromatograph.
-
Mass Spectrometric Detection: Detection and quantification of this compound and the internal standard based on their mass-to-charge ratio.
-
Figure 3: Conceptual workflow for this compound quantification by GC-MS.
-
Compartmental Analysis: The pharmacokinetic data after intravenous administration has been described by a two-compartment model.[2] Oral administration data for the R(+)-enantiomer has been described by a one-compartment model.[5]
-
Non-compartmental Analysis: This method has also been used to estimate pharmacokinetic parameters such as Cmax, tmax, and bioavailability (AUC method).[3]
-
Method: Voltage-clamp studies in guinea pig ventricular preparations and studies using hERG channels expressed in heterologous systems.[13]
-
Procedure Outline:
-
Isolation of ventricular myocytes or use of cells expressing the hERG channel.
-
Application of the whole-cell patch-clamp technique to measure ion currents.
-
Perfusion of the cells with varying concentrations of this compound.
-
Measurement of the effect of this compound on the specific ion currents (e.g., IKr, ICa,L, IKs) to determine the IC50 values.[13]
-
Conclusion
This compound is a pharmacologically interesting compound with a dual mechanism of action that provided therapeutic benefits for urinary incontinence. However, its significant and enantiomer-specific cardiotoxicity, leading to QT prolongation and the risk of Torsades de Pointes, ultimately led to its withdrawal from the market. The pharmacokinetic profile of this compound, particularly its long half-life and potential for accumulation, especially in elderly patients, likely contributed to this risk. This guide summarizes the key pharmacokinetic and pharmacodynamic properties of this compound, providing valuable data and mechanistic insights for researchers in pharmacology and drug development. The case of this compound serves as an important example of the need for thorough cardiovascular safety assessment in drug development, including the evaluation of individual enantiomers.
References
- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability and disposition of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concomitant single-dose and multiple-dose pharmacokinetics of this compound in man, with a note on its enantiomers and major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R(+)-terodiline given intravenously and orally to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-dose pharmacokinetics of this compound, including a stable isotope technique for improvement of statistical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerability and steady-state pharmacokinetics of this compound and its main metabolites in elderly patients with urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound – Chiralpedia [chiralpedia.com]
- 11. This compound causes polymorphic ventricular tachycardia due to reduced heart rate and prolongation of QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Terodiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline, chemically known as N-tert-butyl-4,4-diphenylbutan-2-amine, is a compound that has been investigated for its anticholinergic and calcium channel blocking activities.[1] It was previously used as a drug for the treatment of urinary incontinence. This technical guide provides a detailed overview of a plausible synthetic route for racemic this compound and a comprehensive analysis of its chemical structure using modern spectroscopic techniques.
Chemical Structure
The chemical structure of this compound is characterized by a diphenylmethane moiety linked to a secondary amine via a butyl chain, with a tert-butyl group attached to the nitrogen atom. The IUPAC name for this compound is N-tert-butyl-4,4-diphenylbutan-2-amine.[2]
Molecular Formula: C₂₀H₂₇N[3]
Molecular Weight: 281.44 g/mol [4]
Synthesis of Racemic this compound
A plausible and efficient method for the synthesis of racemic this compound involves a two-step process starting from diphenylmethane. This proposed pathway is outlined below.
Proposed Synthesis Pathway
Caption: Proposed synthesis of racemic this compound.
Step 1: Deprotonation of Diphenylmethane
Diphenylmethane is first deprotonated using a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This generates a resonance-stabilized diphenylmethyl anion, a potent nucleophile.
Step 2: Nucleophilic Substitution
The diphenylmethyl anion is then reacted with N-tert-butyl-2-chloropropylamine. The nucleophilic carbon of the diphenylmethyl anion attacks the electrophilic carbon bearing the chlorine atom in a nucleophilic substitution reaction (SN2), displacing the chloride ion and forming the carbon-carbon bond to yield N-tert-butyl-4,4-diphenylbutan-2-amine (racemic this compound).
Experimental Protocol: Synthesis of Racemic this compound
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Diphenylmethane | C₁₃H₁₂ | 168.23 | 10.0 g | 0.059 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 26.0 mL | 0.065 |
| N-tert-butyl-2-chloropropylamine | C₇H₁₆ClN | 149.66 | 9.7 g | 0.065 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | 100 mL | - |
| Saturated aq. NaCl solution (brine) | NaCl | 58.44 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with diphenylmethane (10.0 g, 0.059 mol) and anhydrous THF (150 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (2.5 M in hexanes, 26.0 mL, 0.065 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C. The solution turns deep red, indicating the formation of the diphenylmethyl anion.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
A solution of N-tert-butyl-2-chloropropylamine (9.7 g, 0.065 mol) in anhydrous THF (50 mL) is added dropwise over 30 minutes.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (100 mL).
-
The aqueous layer is separated and extracted with diethyl ether (2 x 75 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic this compound as a colorless oil.
Chemical Structure Analysis
The chemical structure of the synthesized this compound can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Workflow for Chemical Structure Analysis
Caption: Workflow for the analysis of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy:
-
Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
Expected Chemical Shifts and Multiplicities:
-
Aromatic Protons: Multiple signals in the range of δ 7.1-7.4 ppm, corresponding to the ten protons of the two phenyl groups.
-
Methine Proton (CH-N): A multiplet around δ 2.8-3.0 ppm.
-
Methine Proton (CH-Ph₂): A triplet of doublets around δ 3.9-4.1 ppm.
-
Methylene Protons (CH₂): Two multiplets in the range of δ 1.8-2.2 ppm.
-
tert-Butyl Protons: A sharp singlet at approximately δ 1.1 ppm, integrating to nine protons.
-
Methyl Protons (CH₃): A doublet around δ 1.0 ppm.
-
Amine Proton (NH): A broad singlet, which may be in the range of δ 1.5-2.5 ppm and can be confirmed by D₂O exchange.
-
¹³C NMR (Carbon-13 NMR) Spectroscopy:
-
Experimental Protocol: A sample of this compound is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.
-
Expected Chemical Shifts:
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 145-147 |
| Aromatic CH | 126-130 |
| C-N (tert-Butyl) | 50-52 |
| CH-N | 53-55 |
| CH-Ph₂ | 48-50 |
| CH₂ | 38-40 |
| C(CH₃)₃ (tert-Butyl) | 29-31 |
| CH₃ | 22-24 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Experimental Protocol: A thin film of the liquid this compound sample is placed between two KBr plates, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 (broad) | N-H stretch | Secondary amine |
| 3000-3100 | C-H stretch (aromatic) | Phenyl groups |
| 2850-3000 | C-H stretch (aliphatic) | Alkyl chain, t-butyl |
| 1600, 1495, 1450 | C=C stretch (aromatic) | Phenyl groups |
| 1100-1200 | C-N stretch | Amine |
| 700-750 | C-H out-of-plane bend | Monosubstituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Experimental Protocol: A dilute solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system. The GC is equipped with a capillary column (e.g., HP-5MS). The mass spectrometer is operated in electron ionization (EI) mode.[5]
-
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 281, corresponding to the molecular weight of this compound.
-
Base Peak: A prominent peak at m/z = 58, resulting from the alpha-cleavage of the bond between the chiral carbon and the methylene group, leading to the stable [CH(CH₃)NHC(CH₃)₃]⁺ fragment.
-
Other Significant Fragments:
-
m/z = 167: [ (C₆H₅)₂CH ]⁺, the diphenylmethyl cation.
-
m/z = 224: [ M - C(CH₃)₃ ]⁺, loss of the tert-butyl group.
-
m/z = 266: [ M - CH₃ ]⁺, loss of a methyl group.
-
-
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for racemic this compound and provided a comprehensive framework for its chemical structure analysis. The experimental protocols and expected spectral data presented herein serve as a valuable resource for researchers and professionals involved in the synthesis and characterization of this compound and related compounds. The combination of NMR, FT-IR, and mass spectrometry allows for unambiguous confirmation of the structure of the synthesized molecule.
References
In Vitro Effects of Terodiline on Smooth Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a therapeutic agent recognized for its relaxant effects on smooth muscle, which has been primarily utilized in the management of urinary incontinence.[1] Its mechanism of action is multifaceted, exhibiting both anticholinergic and calcium antagonistic properties.[1][2] This dual activity makes it a subject of significant interest in understanding smooth muscle physiology and pharmacology. At lower concentrations, its antimuscarinic action is more pronounced, while at higher concentrations, the calcium channel blocking effects become more prominent.[2] This guide provides an in-depth technical overview of the in vitro effects of this compound on smooth muscle cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in vitro effects on smooth muscle cells, derived from various experimental studies.
| Parameter | Value | Tissue/Cell Type | Experimental Condition | Reference |
| Kd (Dissociation Constant) | 1.7 µM | Single smooth muscle cells of guinea pig urinary bladder | Whole-cell patch-clamp, use-dependent block of inward Ca++ current at 0.2 Hz stimulus frequency. | [1] |
| pA2 Value | 6.77 ± 0.22 | Isolated strips of guinea pig bladder | Competitive antagonism of carbachol-induced contractions. | [3] |
| IC50 (Potassium-induced contraction) | 2.22 - 5.68 µmol/l | Isolated strips of guinea pig bladder | Inhibition of contractions induced by 137.7 mmol/l potassium. | [3] |
Table 1: Key In Vitro Pharmacological Parameters of this compound
Experimental Protocols
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This protocol is a classical method for assessing the contractile or relaxant effects of a compound on isolated smooth muscle tissue strips.
a. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., guinea pig, rabbit) according to approved institutional guidelines.
-
Excise the desired smooth muscle-containing organ (e.g., urinary bladder, aorta).[4][5]
-
Immediately place the tissue in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
-
Carefully dissect out strips of the smooth muscle tissue (e.g., detrusor muscle) of appropriate dimensions.[4]
b. Experimental Setup:
-
Mount the tissue strips vertically in an isolated tissue bath chamber containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[5][6]
-
Connect one end of the tissue strip to a fixed point and the other end to an isometric force transducer.[5]
-
Allow the tissue to equilibrate for a period of 60-90 minutes under a resting tension.[4]
c. Measurement of Contraction:
-
Induce smooth muscle contraction using a contractile agonist. Common agonists include:
-
Once a stable contraction is achieved, introduce this compound in a cumulative or non-cumulative manner to the tissue bath.
-
Record the changes in isometric tension using a data acquisition system.[5]
-
Analyze the data to determine parameters such as IC50 (for inhibition of contraction) or pA2 (for competitive antagonism).
Whole-Cell Patch-Clamp Technique for Ion Channel Analysis
This electrophysiological technique allows for the direct measurement of ion currents across the membrane of a single smooth muscle cell, providing detailed insights into the effects of a drug on specific ion channels.
a. Cell Isolation:
-
Obtain fresh smooth muscle tissue as described in the isolated tissue bath protocol.
-
Mince the tissue into small pieces and incubate in a dissociation medium containing enzymes such as collagenase and papain to enzymatically digest the extracellular matrix.
-
Gently triturate the tissue to release individual smooth muscle cells.
-
Plate the isolated cells on a glass coverslip in a recording chamber.
b. Electrophysiological Recording:
-
Place the recording chamber on the stage of an inverted microscope.
-
Fabricate micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be in the range of 2-5 MΩ when filled with the internal solution.
-
Fill the micropipette with an appropriate intracellular solution and mount it on a micromanipulator.
-
Under microscopic guidance, carefully approach a single, healthy smooth muscle cell with the micropipette.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the cell's interior.[7][8]
c. Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (voltage-clamp) and record the resulting ion currents.
-
To study calcium channel currents, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the channels.
-
Perfuse the recording chamber with an external solution containing this compound at various concentrations.
-
Record the changes in the amplitude and kinetics of the inward calcium currents in the presence of the drug.[1]
-
Analyze the data to determine the dose-dependent blocking effect of this compound on the calcium channels.
Signaling Pathways of this compound in Smooth Muscle Cells
This compound's relaxant effect on smooth muscle is primarily mediated through two distinct signaling pathways: antagonism of muscarinic receptors and blockade of L-type voltage-gated calcium channels.
Anticholinergic Pathway
In many smooth muscles, such as the detrusor muscle of the bladder, contraction is initiated by the release of acetylcholine (ACh) from parasympathetic nerve terminals. ACh binds to muscarinic receptors (predominantly M3 subtype) on the smooth muscle cell membrane. This binding activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to the activation of calmodulin and myosin light chain kinase (MLCK), ultimately causing smooth muscle contraction.
This compound acts as a competitive antagonist at these muscarinic receptors. By binding to the receptors without activating them, it prevents ACh from binding and initiating the contractile signaling cascade.
Calcium Channel Blockade Pathway
Smooth muscle contraction is critically dependent on an increase in intracellular calcium. One major route for calcium entry is through voltage-gated L-type calcium channels in the cell membrane. Depolarization of the smooth muscle cell membrane, which can be triggered by various stimuli including nerve impulses and certain agonists, opens these channels, allowing an influx of extracellular calcium. This influx of calcium contributes to the overall rise in [Ca2+]i, leading to contraction.
This compound directly blocks these L-type calcium channels.[1] This inhibition reduces the influx of extracellular calcium during membrane depolarization, thereby diminishing the contractile response. This effect is particularly relevant in situations where contraction is dependent on extracellular calcium entry, such as during high potassium-induced depolarization.
Conclusion
The in vitro effects of this compound on smooth muscle cells are well-characterized by its dual mechanism of action. As a competitive antagonist of muscarinic receptors and a blocker of L-type calcium channels, it effectively inhibits smooth muscle contraction induced by both receptor-mediated and depolarization-dependent pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of smooth muscle pharmacology. Further investigation into the specific molecular interactions of this compound with its targets may yield insights for the development of more selective and potent smooth muscle relaxants.
References
- 1. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Patch Clamp Protocol [labome.com]
The Rise and Fall of Terodiline: A Technical Review of its Development and Early Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development, pharmacological profile, and initial clinical evaluation of terodiline. Initially investigated for its cardiovascular effects, this compound was later repurposed and gained prominence as a treatment for urinary urge incontinence and detrusor instability. Its unique dual-action mechanism, combining anticholinergic and calcium antagonist properties, offered a promising therapeutic advantage. However, the drug's journey was ultimately cut short by the discovery of significant cardiotoxicity, leading to its withdrawal from the market. This document serves as a technical resource, detailing the foundational science and early clinical data that defined this compound's trajectory.
Historical Development and Pharmacological Profile
This compound, chemically known as (RS)-N-tert-butyl-4,4-diphenylbutan-2-amine, was initially explored as an antianginal agent.[1] Its therapeutic potential was later recognized in the field of urology for the management of urinary frequency and motor urge incontinence.[2][3] The rationale for its use in this indication stemmed from its unique dual mechanism of action on the smooth muscle of the urinary bladder.[3][4]
Pharmacodynamics: this compound exhibits both anticholinergic (antimuscarinic) and calcium channel blocking activities.[4]
-
Anticholinergic Action: By blocking muscarinic receptors on the detrusor muscle, this compound inhibits the contractile effects of acetylcholine, a key neurotransmitter in bladder contraction.
-
Calcium Antagonist Action: this compound also impedes the influx of calcium ions into the smooth muscle cells of the bladder.[3] This action complements its anticholinergic effects, leading to a more profound relaxation of the detrusor muscle and a subsequent increase in bladder capacity.[4][5]
This dual mechanism was considered a theoretical advantage, potentially achieving greater efficacy at lower doses and with fewer of the typical anticholinergic side effects.[6]
Pharmacokinetics: Studies in healthy volunteers revealed that this compound is well-absorbed after oral administration, with a mean absolute bioavailability of 92%.[7] It possesses a long elimination half-life, averaging around 60-65 hours, which suggested the possibility of once-daily dosing.[2][7]
Preclinical and Early Clinical Investigations
The development of a new drug candidate like this compound typically follows a structured path from laboratory discovery to human trials. This process involves extensive preclinical testing to establish safety and pharmacokinetic profiles before moving into phased clinical trials.
Initial Clinical Trials for Urinary Incontinence
Several key clinical trials were conducted to evaluate the efficacy and safety of this compound for the treatment of motor urge incontinence and detrusor instability. These early studies were crucial in establishing its therapeutic role.
Experimental Protocols
The initial trials for this compound often employed rigorous methodologies to minimize bias and produce reliable data. A common approach was the randomized, double-blind, placebo-controlled, crossover study design.[2][8]
Typical Protocol:
-
Run-in Period: Patients entered an initial run-in period (e.g., 1-2 weeks) to establish baseline symptom frequency and severity.[2][9] Data was collected via micturition diaries.
-
Randomization: Eligible patients were randomly assigned to receive either this compound (a common dosage being 25 mg twice daily) or a matching placebo.[8][9]
-
Treatment Period 1: Patients received the assigned treatment for a specified duration (e.g., 3-4 weeks).[2][8][9]
-
Wash-out Period: A wash-out period (e.g., 1 week) followed, during which no study medication was administered to allow for the elimination of the drug from the system before the next phase.[8]
-
Crossover (Treatment Period 2): Patients who were initially on this compound were switched to placebo, and those on placebo were switched to this compound for another treatment period of the same duration.
-
Data Collection: Throughout the trial, efficacy was assessed using patient-reported outcomes from micturition charts (recording voiding frequency, incontinence episodes, pad usage) and objective urodynamic measurements (cystometry) to assess bladder capacity and volume at first sensation to void.[2][6][8]
-
Side Effect Monitoring: All adverse events were systematically recorded at the end of each treatment period.[8]
Efficacy Data
Clinical trials consistently demonstrated that this compound was effective in reducing the symptoms of urge incontinence.[4][6][9] Patients treated with this compound showed statistically significant improvements compared to placebo.
| Efficacy Parameter | This compound Group | Placebo Group | Study Reference |
| Reduction in Incontinent Episodes/Week | 70% decrease (from 15.8 to 4.9) | 9% decrease (from 13.0 to 11.9) | [9] |
| Reduction in 24-h Micturition Frequency | Statistically significant (P < 0.05) | Not significant | [8] |
| Patient Preference | 14 out of 18 patients | 1 out of 18 patients | [8] |
| Increase in Bladder Volume at First Sensation | Significant increase | - | [8] |
| Increase in Bladder Volume at Detrusor Contraction | Significant increase | - | [8] |
Safety and Tolerability in Initial Trials
In early studies, this compound was generally reported as being well-tolerated.[4][6][9] The most commonly reported side effects were anticholinergic in nature.
| Side Effect | Incidence on this compound | Incidence on Placebo | Study Reference |
| Any Side Effect | 53% | 35% | [2] |
| Dry Mouth | 25% | 12% | [2] |
| Serious Adverse Events | None reported | None reported | [8] |
It is critical to note that these initial trials did not identify the serious cardiotoxicity that would later lead to the drug's withdrawal.
The Unraveling of this compound: Cardiotoxicity
Despite its therapeutic efficacy, the story of this compound is a cautionary tale in pharmacovigilance. Post-market surveillance and further studies revealed that this compound could prolong the QT interval of the electrocardiogram, posing a risk for a life-threatening cardiac arrhythmia known as Torsades de Pointes.[3] This cardiotoxicity was found to be concentration-dependent.[3]
Subsequent research revealed that this dangerous side effect was stereospecific. This compound is a racemic mixture of two enantiomers, (R)- and (S)-terodiline. It was discovered that the (R)-(+)-enantiomer was primarily responsible for the QT interval prolongation and the associated cardiac risks.[1]
This discovery ultimately led to the withdrawal of this compound from the global market, underscoring the critical importance of thorough cardiovascular safety profiling in drug development and the potential for stereoisomers to exhibit vastly different pharmacological and toxicological profiles.[1]
References
- 1. This compound – Chiralpedia [chiralpedia.com]
- 2. This compound in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on hyperreflexia (in vivo) and the in vitro response of isolated strips of rabbit bladder to field stimulation, bethanechol and KCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a dose titrated, multicenter study of the treatment of idiopathic detrusor instability in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized double-blind trial of this compound in the treatment of urge incontinence in women - PubMed [pubmed.ncbi.nlm.nih.gov]
Terodiline's Impact on Bladder Tissue Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a pharmaceutical agent recognized for its dual mechanism of action, exhibiting both anticholinergic and calcium antagonistic properties.[1] This unique characteristic has positioned it as a subject of significant interest in the management of urinary incontinence and detrusor muscle overactivity.[1][2] This technical guide provides an in-depth analysis of this compound's effects on ion channels within bladder tissue, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide details the quantitative pharmacology of this compound, outlines the experimental protocols for its study, and visualizes the associated signaling pathways.
Core Mechanism of Action: A Dual Blockade
This compound exerts its primary effects on bladder smooth muscle through two distinct, yet complementary, pathways:
-
Anticholinergic (Antimuscarinic) Action: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily the M3 subtype, which are instrumental in mediating bladder contraction.[3][4] By blocking these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter responsible for detrusor muscle contraction.
-
Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels in detrusor smooth muscle cells.[5] This action is crucial as the influx of calcium is a fundamental step in the excitation-contraction coupling of smooth muscle.
The anticholinergic effects of this compound are more pronounced at lower concentrations, while its calcium channel blocking properties become more significant at higher concentrations.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data regarding this compound's interaction with its primary targets in bladder and related tissues.
Table 1: Muscarinic Receptor Antagonism of this compound
| Parameter | Species | Tissue | Receptor Subtype | Value | Reference |
| Kb | Rabbit | Bladder | M3 | 280 nM | [4] |
Kb (dissociation constant) is a measure of the affinity of an antagonist for its receptor. A lower Kb value indicates a higher affinity.
Table 2: Calcium Channel Blocking Activity of this compound
| Parameter | Species | Tissue/Cell Type | Channel Type | Value | Reference |
| Kd | Guinea Pig | Bladder Smooth Muscle Cells | L-type Ca2+ | 1.7 µM | [5] |
Kd (dissociation constant) for the use-dependent block provides an estimate of the drug's affinity for the channel in its active state.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows used to characterize its effects.
Signaling Pathway of Bladder Smooth Muscle Contraction and this compound's Intervention
Caption: this compound's dual mechanism on bladder contraction.
Experimental Workflow for Isolated Bladder Strip Contractility Assay
Caption: Workflow for bladder strip contractility studies.
Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology
Caption: Workflow for patch-clamp electrophysiology.
Detailed Experimental Protocols
Isolated Bladder Strip Contractility Assay
This in vitro method is fundamental for assessing the functional effects of compounds on bladder smooth muscle contractility.[6]
1. Tissue Preparation:
-
The urinary bladder is excised from an anesthetized animal (e.g., guinea pig, rabbit, or pig) and placed in cold Krebs-Henseleit bicarbonate solution.[7]
-
The bladder is opened, and longitudinal strips of the detrusor muscle (typically 2 mm x 8 mm) are carefully dissected.[8]
2. Mounting and Equilibration:
-
Each muscle strip is suspended in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2.[7][8]
-
One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.[6]
-
An optimal initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with regular changes of the Krebs solution.[8]
3. Experimental Procedure:
-
Induction of Contraction: Stable, reproducible contractions are induced using a muscarinic agonist such as carbachol or by electrical field stimulation (EFS).[6]
-
Application of this compound: Once stable contractions are achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: The isometric tension of the muscle strip is continuously recorded.
4. Data Analysis:
-
The inhibitory effect of this compound is quantified by measuring the reduction in the amplitude of the induced contractions.
-
For competitive antagonism studies, a Schild analysis can be performed by constructing concentration-response curves to the agonist in the absence and presence of different concentrations of this compound to determine the pA2 value.[9][10]
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 - 130.6 |
| KCl | 4.6 - 4.8 |
| CaCl2 | 1.9 - 2.5 |
| MgSO4 | 1.2 - 2.41 |
| KH2PO4 | 1.18 |
| NaHCO3 | 12.5 - 24.9 |
| D-glucose | 11.1 - 11.7 |
(Concentrations may vary slightly between protocols)[7][8]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated bladder smooth muscle cells.[5]
1. Cell Isolation:
-
Detrusor smooth muscle cells are enzymatically dissociated from the bladder tissue using a combination of enzymes such as collagenase and papain.
-
Gentle trituration is used to obtain a suspension of single, relaxed smooth muscle cells.
2. Recording Setup:
-
Isolated cells are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular (bath) solution.
-
A glass micropipette with a tip diameter of 1-2 µm, filled with an intracellular (pipette) solution, is used as the recording electrode.
3. Establishing a Recording:
-
The micropipette is carefully positioned against the cell membrane, and gentle suction is applied to form a high-resistance "giga-ohm seal."
-
A brief pulse of suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.
4. Voltage-Clamp Protocol:
-
The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).
-
Voltage steps are applied to elicit ion channel currents (e.g., stepping to various depolarizing potentials to activate L-type Ca2+ channels).
-
Baseline currents are recorded before the application of this compound.
-
This compound is then introduced into the extracellular solution, and the effect on the ion channel currents is recorded.
5. Data Analysis:
-
The amplitude of the ion channel currents before and after this compound application is measured.
-
Current-voltage (I-V) relationships are plotted to assess changes in channel conductance.
-
Concentration-response curves are generated to determine the IC50 value for this compound's blocking effect.
Typical Solution Compositions:
-
Extracellular Solution (mM): NaCl (135), KCl (5), CaCl2 (2), MgCl2 (1), HEPES (10), Glucose (10); pH adjusted to 7.4.
-
Intracellular Solution (mM): CsCl (130), MgCl2 (2), EGTA (10), HEPES (10), ATP-Mg (5); pH adjusted to 7.2. (Cesium is often used to block potassium currents and isolate calcium currents).
Effect on Other Ion Channels
While the primary effects of this compound on bladder tissue are mediated through muscarinic and L-type calcium channels, it is important to consider its potential interactions with other ion channels. Notably, at higher concentrations, this compound has been shown to block the hERG (Kv11.1) potassium channel in cardiac tissue, which is associated with a risk of cardiac arrhythmias.[11] However, there is currently no substantial evidence to suggest a direct and significant effect of this compound on key potassium channels involved in bladder smooth muscle function, such as ATP-sensitive potassium (KATP) channels or large-conductance calcium-activated potassium (BK) channels, at therapeutically relevant concentrations.
Conclusion
This compound's efficacy in managing bladder overactivity stems from its dual mechanism of action: competitive antagonism of M3 muscarinic receptors and blockade of L-type voltage-gated calcium channels. This technical guide has provided a comprehensive overview of the quantitative pharmacology, underlying signaling pathways, and detailed experimental protocols for studying the effects of this compound on ion channels in bladder tissue. This information serves as a valuable resource for researchers and drug development professionals working to understand and modulate bladder function.
References
- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A calcium blocking and anticholinergic agent (this compound) in the treatment of detrusor hyperreflexia: a placebo-controlled, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 7. The Dependence of Urinary Bladder Responses on Extracellular Calcium Varies Between Muscarinic, Histamine, 5-HT (Serotonin), Neurokinin, Prostaglandin, and Angiotensin Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auajournals.org [auajournals.org]
- 9. Regulation of bladder muscarinic receptor subtypes by experimental pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
Preclinical Profile of Terodiline for Urinary Incontinence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a compound that has been investigated for the treatment of urinary incontinence, particularly urge incontinence, due to its dual mechanism of action as both an anticholinergic and a calcium channel blocking agent.[1][2] This technical guide provides an in-depth overview of the preclinical studies on this compound, focusing on its pharmacological actions, efficacy in animal models, and the experimental methodologies used in its evaluation. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of therapies for lower urinary tract disorders.
Core Pharmacological Activities
This compound's efficacy in reducing bladder detrusor muscle overactivity stems from its ability to interfere with two key signaling pathways involved in smooth muscle contraction.
Anticholinergic (Muscarinic Receptor Antagonism)
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are the primary mediators of parasympathetic nerve-induced bladder contractions. By blocking these receptors, this compound inhibits the action of acetylcholine, leading to relaxation of the detrusor muscle.
Signaling Pathway: Muscarinic Receptor Antagonism
Calcium Channel Blockade
In addition to its anticholinergic properties, this compound directly inhibits the influx of extracellular calcium into bladder smooth muscle cells by blocking L-type voltage-gated calcium channels. This reduction in intracellular calcium concentration further contributes to muscle relaxation.
Signaling Pathway: Calcium Channel Blockade
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from in vitro preclinical studies of this compound.
Table 1: Anticholinergic Activity of this compound
| Parameter | Tissue/Receptor | Species | Value | Reference |
| Kb | M1 (Vas Deferens) | Rabbit | 15 nM | [3][4] |
| Kb | M2 (Atria) | Rabbit | 160 nM | [3] |
| Kb | M3 (Bladder) | Rabbit | 280 nM | [3] |
| Kb | M3 (Ileal Muscle) | Rabbit | 198 nM | [3] |
Kb: Dissociation constant, a measure of the binding affinity of a ligand to a receptor. A lower Kb value indicates a higher binding affinity.
Table 2: Calcium Channel Blocking Activity of this compound
| Parameter | Tissue | Species | Value | Reference |
| Kd | Bladder Smooth Muscle Cells | Guinea Pig | 1.7 µM | [5] |
Kd: Dissociation constant for the binding of this compound to the calcium channel.
Experimental Protocols
In Vitro Bladder Strip Contraction Assay
This assay is used to assess the direct effects of a compound on bladder smooth muscle contractility.
Experimental Workflow: In Vitro Bladder Strip Contraction Assay
Methodology:
-
Tissue Preparation: Urinary bladders are excised from euthanized animals (e.g., rabbits, guinea pigs) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution). The bladder is dissected to obtain longitudinal strips of detrusor muscle.[6]
-
Mounting: The muscle strips are mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the strip is attached to a fixed point, and the other to an isometric force transducer.[6]
-
Equilibration: The strips are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
Contraction Induction: A contractile agent, such as carbachol (a muscarinic agonist) or potassium chloride (to induce depolarization), is added to the organ bath to induce a stable contraction.[7]
-
Drug Administration: this compound is added to the bath in a cumulative manner, and the resulting relaxation of the muscle strip is recorded.
-
Data Analysis: The concentration-response curves are analyzed to determine parameters such as the IC₅₀ (the concentration of this compound that causes 50% of the maximal inhibitory effect) or the pA₂ (a measure of the affinity of a competitive antagonist).
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to study the effects of a compound on the ion channels of single cells.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically isolated from the urinary bladder of an animal (e.g., guinea pig).[5]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.[8]
-
Voltage Clamp: The cell membrane potential is held at a constant value (voltage-clamped), and the currents flowing through the ion channels are measured.
-
Drug Application: this compound is applied to the cell, and its effect on the ion channel currents (e.g., L-type calcium currents) is recorded and analyzed.[5]
In Vivo Urodynamic Assessment in a Rat Model of Detrusor Overactivity
This in vivo model is used to evaluate the efficacy of a drug in a more physiologically relevant setting.
Methodology:
-
Induction of Detrusor Overactivity: Detrusor overactivity is induced in rats by an intraperitoneal injection of cyclophosphamide, which causes bladder inflammation and subsequent hyperactivity.[9][10]
-
Catheter Implantation: After a recovery period, a catheter is implanted into the bladder dome of the anesthetized rat for cystometry.
-
Urodynamic Recordings: The conscious and unrestrained rat is placed in a metabolic cage, and the bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate to elicit voiding cycles.
-
Parameter Measurement: Urodynamic parameters, including bladder capacity, voiding pressure, voiding interval, and the frequency of non-voiding contractions, are recorded before and after the administration of this compound.[11]
-
Data Analysis: The effects of this compound on the urodynamic parameters are statistically analyzed to determine its in vivo efficacy.
Conclusion
Preclinical studies have established that this compound possesses a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker. This combination of activities makes it an effective agent for relaxing bladder smooth muscle. In vitro studies have provided quantitative data on its binding affinities and inhibitory concentrations. While in vivo data from animal models is less detailed in the public domain, the available information suggests that this compound can improve urodynamic parameters in models of detrusor overactivity. This technical guide provides a foundational understanding of the preclinical pharmacology of this compound, which can inform further research and development in the field of urinary incontinence treatment.
References
- 1. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Urodynamic investigation of cyclophosphamide-induced overactive bladder in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low-Dose Cyclophosphamide Induces Nerve Injury and Functional Overactivity in the Urinary Bladder of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mednexus.org [mednexus.org]
Terodiline: A Technical Guide to its Off-Target Effects and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terodiline, a compound once utilized for urinary incontinence, was withdrawn from the market due to significant safety concerns, primarily cardiotoxicity. This technical guide provides an in-depth analysis of this compound's pharmacological profile, with a core focus on its off-target effects and the associated toxicity. By summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways, this document serves as a comprehensive resource for researchers in pharmacology and drug development. This compound's journey from therapeutic agent to a cautionary tale underscores the critical importance of thorough off-target liability assessment in the drug discovery pipeline.
Introduction
This compound was developed as a treatment for urinary frequency and urge incontinence, exerting its therapeutic effect through a dual mechanism of action: anticholinergic and calcium channel antagonism.[1][2] This combination was intended to relax the detrusor muscle of the bladder, thereby increasing bladder capacity and reducing involuntary contractions.[2][3] However, post-market surveillance revealed a concerning link between this compound use and serious cardiac arrhythmias, specifically Torsades de Pointes (TdP), leading to its withdrawal in 1991.[4][5] This guide delves into the molecular pharmacology of this compound, dissecting its intended on-target activity from the off-target interactions that ultimately defined its toxicological profile.
Pharmacological Profile
This compound is a racemic mixture, with its enantiomers contributing differently to its overall pharmacological effect.[6] Its primary therapeutic actions are mediated through antagonism of muscarinic acetylcholine receptors and blockade of L-type calcium channels.[1][7]
On-Target Activity: Anticholinergic and Calcium Channel Blockade
This compound exhibits non-selective anticholinergic properties, with a predominant effect at lower concentrations, and calcium channel blocking activity that becomes more pronounced at higher concentrations.[1][3] The anticholinergic action contributes to the relaxation of the bladder smooth muscle.[2] Concurrently, its calcium antagonist properties further inhibit muscle contraction.[8]
Off-Target Activity: hERG Potassium Channel Inhibition
The most critical off-target effect of this compound is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1).[9] This channel is crucial for the repolarization phase of the cardiac action potential.[10] Inhibition of the rapid component of the delayed rectifier potassium current (IKr), conducted by hERG channels, leads to a prolongation of the QT interval on an electrocardiogram (ECG).[11][12] This prolongation is a well-established risk factor for the development of TdP.[11] The cardiotoxicity of this compound is concentration-dependent, with therapeutic concentrations overlapping with those that cause significant hERG channel blockade.[4][13]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data related to this compound's receptor binding affinities, ion channel inhibition, and pharmacokinetic properties.
Table 1: Receptor and Ion Channel Binding/Inhibition
| Target | Species/Tissue | Parameter | Value | Reference(s) |
| Muscarinic Receptors | ||||
| M1 | Rabbit Vas Deferens | Kb | 15 nM | [14][15] |
| M2 | Guinea Pig Atria | Kb | 160 nM | [15] |
| M3 | Guinea Pig Bladder | Kb | 280 nM | [15] |
| M3 | Rabbit Ileal Muscle | Kb | 198 nM | [15] |
| Calcium Channels | ||||
| L-type | Guinea Pig Ventricular Myocytes | IC50 | 12.2 - 15.2 µM | [16] |
| Vascular Smooth Muscle | Various | IC50 | 5 - 20 µM | [8] |
| Potassium Channels | ||||
| hERG (IKr) | Guinea Pig Ventricular Myocytes | IC50 | 0.7 µM | [12][13] |
| hERG | Zebrafish | IC50 | 0.375 µM | [10] |
| IKs | Guinea Pig Ventricular Myocytes | Inhibition at 10 µM | 27% | [12] |
Table 2: Pharmacokinetic Parameters (Human)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability (Oral) | 64 - 105 (mean 92) | % | [11][17] |
| Volume of Distribution | ~500 | L | [1] |
| Elimination Half-life | ~60 - 65 | hours | [1][11][17] |
| Systemic Clearance | 4.8 | L/h | [17] |
| Therapeutic Plasma Concentration | Side effects often > 600 | µg/L | [1] |
Table 3: Pharmacokinetic Parameters (Dog)
| Parameter | Value | Unit | Reference(s) |
| Bioavailability (Oral) | ~25 | % | [18] |
| Elimination Half-life | 3 | hours | [18] |
| Systemic Clearance | 40 | ml/min/kg | [18] |
| Volume of Distribution (Vβ) | ~7 | L/kg | [18] |
Table 4: Clinical Observations of Cardiotoxicity
| Parameter | Change with this compound | Magnitude | Reference(s) |
| QTc Interval | Prolongation | Mean increase of 15-48 ms | [4][11] |
| Heart Rate | Decrease | Mean decrease of 6.7 beats/min | [11] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the off-target effects and toxicity of this compound.
hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current (IKr).
Methodology:
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.
-
Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
-
Harvest cells using a gentle dissociation method (e.g., trypsin or a non-enzymatic cell dissociation solution) to ensure cell viability.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).
-
Use an appropriate external solution (e.g., Tyrode's solution) and internal (pipette) solution containing potassium as the primary charge carrier.
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Clamp the cell membrane at a holding potential of -80 mV.
-
Apply a depolarizing pulse to a positive potential (e.g., +20 mV to +40 mV) for a sufficient duration (e.g., 2 seconds) to activate and then inactivate the hERG channels.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to elicit a large tail current, which is characteristic of hERG channels and is used for quantification.
-
Repeat this voltage protocol at regular intervals (e.g., every 15-20 seconds) to monitor the stability of the current.
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cells with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline (pre-drug) amplitude.
-
Plot the percentage of current inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).
-
Muscarinic Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1, M2, M3).
Methodology:
-
Membrane Preparation:
-
Homogenize tissues known to express specific muscarinic receptor subtypes (e.g., rabbit vas deferens for M1, guinea pig atria for M2, guinea pig bladder for M3) in a cold buffer.
-
Alternatively, use cell lines stably expressing a single human muscarinic receptor subtype.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist), and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Cardiotoxicity Assessment (ECG Measurement in Anesthetized Animals)
Objective: To evaluate the effect of this compound on cardiac electrical activity, specifically the QT interval, in a living animal model.
Methodology:
-
Animal Model:
-
Use a suitable animal model, such as guinea pigs or dogs.
-
Anesthetize the animals using an appropriate anesthetic agent that has minimal effects on cardiovascular parameters.
-
-
Instrumentation:
-
Insert subcutaneous or needle electrodes to record a standard lead II electrocardiogram (ECG).
-
Monitor and maintain the animal's body temperature.
-
If required, cannulate a vein for intravenous drug administration and an artery for blood pressure monitoring and blood sampling.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after instrumentation and record a baseline ECG for a sufficient period.
-
Administer this compound, either as a single dose or in escalating doses, via an appropriate route (e.g., intravenous infusion or oral gavage).
-
Continuously record the ECG throughout the experiment and for a period after drug administration.
-
Collect blood samples at predetermined time points to correlate ECG changes with plasma drug concentrations.
-
-
Data Analysis:
-
Analyze the ECG recordings to measure heart rate, PR interval, QRS duration, and the QT interval.
-
Correct the QT interval for changes in heart rate using a species-appropriate formula (e.g., Bazett's or Fridericia's correction, though species-specific formulas are preferred). This corrected interval is the QTc.
-
Compare the QTc interval at different time points or doses to the baseline values.
-
Correlate the changes in QTc with the measured plasma concentrations of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its cardiotoxic potential.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for cardiotoxicity assessment.
Discussion and Conclusion
The case of this compound serves as a critical lesson in drug development, highlighting the potential for severe toxicity arising from off-target pharmacological effects. While its dual mechanism of anticholinergic and calcium channel blocking activity was effective for its intended indication, the concurrent blockade of the hERG potassium channel at clinically relevant concentrations created an unacceptable risk of life-threatening arrhythmias.[4][12][13]
This technical guide has provided a comprehensive overview of this compound's off-target effects and toxicity profile, supported by quantitative data and detailed experimental protocols. The data clearly demonstrate that this compound's IC50 for hERG channel inhibition is within the range of its therapeutic plasma concentrations, providing a clear molecular basis for the observed QT prolongation and TdP.
For researchers and drug development professionals, the this compound story emphasizes the necessity of early and thorough in vitro and in vivo safety pharmacology screening. The experimental protocols detailed herein represent standard methodologies for identifying potential liabilities such as hERG blockade and QT prolongation. The integration of data from these assays into a comprehensive risk assessment, as outlined in the experimental workflow, is crucial for making informed decisions throughout the drug development process. By understanding the molecular mechanisms of this compound's toxicity, the scientific community can better anticipate and mitigate similar risks in the development of new chemical entities.
References
- 1. In vivo measurement of QT prolongation, dispersion and arrhythmogenesis: application to the preclinical cardiovascular safety pharmacology of a new chemical entity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cipaproject.org [cipaproject.org]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing predictors of drug-induced torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. fda.gov [fda.gov]
- 9. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Guinea-pig ventricular myocytes [bio-protocol.org]
- 18. Pharmacokinetics of this compound and a major metabolite in dogs with a correlation to a pharmacodynamic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using Terodiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a pharmacological agent with a dual mechanism of action, functioning as both a muscarinic receptor antagonist and a calcium channel blocker.[1][2][3] This unique profile makes it a subject of interest for studying physiological processes regulated by cholinergic signaling and calcium influx, particularly in smooth muscle function. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Receptor/Channel | Tissue/Cell Line | Value | Reference |
| Kb | Muscarinic M1 Receptor | Rabbit Vas Deferens | 15 nM | [4][5] |
| Kb | Muscarinic M2 Receptor | Guinea Pig Atria | 160 nM | [5] |
| Kb | Muscarinic M3 Receptor | Guinea Pig Bladder Detrusor | 280 nM | [5] |
| Kd | L-type Calcium Channel | Guinea Pig Urinary Bladder Smooth Muscle Cells | 1.7 µM | [6] |
Experimental Protocols
Muscarinic Receptor Binding Assay (Radioligand Competition)
This protocol determines the affinity of this compound for muscarinic acetylcholine receptor subtypes (M1, M2, M3) using a radioligand binding assay.
Materials:
-
Membrane Preparations: Commercially available or prepared from tissues/cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1, M2, or M3 receptors).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
Non-specific Binding Control: Atropine or another high-affinity muscarinic antagonist.
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparations on ice. Dilute the membranes in Assay Buffer to a concentration that yields sufficient signal-to-noise ratio (typically 10-50 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 1 µM final concentration of atropine), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the equilibrium dissociation constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (FLIPR)
This protocol measures the effect of this compound on intracellular calcium concentration, which is indicative of its calcium channel blocking activity.
Materials:
-
Cell Line: A suitable cell line expressing L-type calcium channels (e.g., HEK293, vascular smooth muscle cells).
-
Calcium-sensitive dye: Fluo-8 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarizing Agent: Potassium chloride (KCl) solution.
-
Test Compound: this compound hydrochloride.
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an optimal density and incubate overnight to allow for attachment.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye in Assay Buffer.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.
-
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer in a separate compound plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay by adding the this compound solutions from the compound plate to the cell plate.
-
Record the baseline fluorescence for a few seconds.
-
Add the depolarizing agent (KCl) to all wells to induce calcium influx.
-
Continue to record the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Measure the peak fluorescence response after the addition of KCl.
-
Plot the percentage of inhibition of the KCl-induced calcium response against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound's calcium channel blocking activity.
-
Cell Viability Assay (MTT)
This protocol assesses the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell Line: A relevant cell line for the intended research (e.g., bladder smooth muscle cells, a cancer cell line).
-
Culture Medium: Appropriate for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.
-
Test Compound: this compound hydrochloride.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]
-
Compound Treatment: Add various concentrations of this compound to the wells in triplicate and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[9][10]
-
Formazan Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well.[8]
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that reduces cell viability by 50%.
-
Visualizations
Caption: Signaling pathway of this compound in smooth muscle cells.
Caption: Workflow for key in vitro assays with this compound.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 6. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for Administering Terodiline in Rodent Models of Urinary Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a compound with a dual mechanism of action, exhibiting both anticholinergic and calcium channel blocking properties.[1][2][3] This dual activity makes it a molecule of interest in urological research, particularly for investigating the pathophysiology and treatment of urinary bladder dysfunction, such as overactive bladder (OAB) and detrusor instability. In the detrusor smooth muscle, this compound acts as a competitive antagonist at muscarinic receptors, primarily M2 and M3 subtypes, and also inhibits L-type calcium channels.[1][2] This combined effect leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing urinary frequency.
These application notes provide detailed protocols for the administration of this compound in rodent models of urinary dysfunction, specifically focusing on in vivo cystometry and in vitro bladder strip contractility assays. The provided methodologies and data will aid researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Data Presentation
In Vivo Efficacy of this compound in a Rat Model of Bladder Dysfunction
An in vivo study in anesthetized rats with normal bladder function demonstrated that intravenous administration of this compound at doses of 1-10 mg/kg prolonged the time to micturition. In a separate study on rats with a transected hypogastric nerve, a model exhibiting urinary frequency, oral administration of this compound at 1-10 mg/kg improved both the frequency of urination and the total urinary volume per micturition.[4]
| Parameter | Animal Model | This compound Dose (Route) | Effect | Reference |
| Time to Micturition | Anesthetized Rat | 1-10 mg/kg (i.v.) | Prolonged | [4] |
| Voiding Contraction | Anesthetized Rat with Urethral Ligation | 1-10 mg/kg (i.v.) | Abolished | [4] |
| Urination Frequency | Rat with Transected Hypogastric Nerve | 1-10 mg/kg (p.o.) | Improved | [4] |
| Urinary Volume per Micturition | Rat with Transected Hypogastric Nerve | 1-10 mg/kg (p.o.) | Improved | [4] |
In Vitro Activity of this compound
| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Muscarinic Receptor (M3) Antagonism (Kb) | Rabbit Bladder | 280 nM | Antagonist Activity | [1] |
| Calcium Channel Blockade (Kd) | Guinea Pig Detrusor Smooth Muscle Cells | 1.7 µM | Use-dependent block | [5] |
Experimental Protocols
In Vivo Cystometry in a Rat Model of Bladder Overactivity
This protocol describes the evaluation of this compound's effect on bladder function in a rat model of bladder overactivity induced by cyclophosphamide (CYP).
1. Animal Model:
-
Use female Sprague-Dawley rats (200-250g).
-
Induce cystitis by a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg.[6] Urodynamic measurements are typically performed 24-48 hours post-CYP injection.
2. Surgical Implantation of Bladder Catheter:
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine).[7]
-
Perform a lower midline abdominal incision to expose the bladder.
-
Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the nape of the neck and exteriorize it.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least 48 hours before the cystometric evaluation.
3. This compound Administration:
-
Intravenous (i.v.) Administration: Dissolve this compound hydrochloride in sterile saline. Infuse via a tail vein catheter at doses ranging from 1 to 10 mg/kg.[4]
-
Oral Gavage (p.o.) Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a volume of 5-10 ml/kg to deliver doses ranging from 1 to 10 mg/kg.[4]
4. Cystometric Recording:
-
Place the conscious, unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Infuse sterile saline at a constant rate (e.g., 10 ml/h) to elicit voiding contractions.
-
Record the intravesical pressure continuously.
-
Measure the following parameters:
-
Bladder Capacity: The volume of infused saline required to induce a micturition contraction.
-
Voiding Pressure (Micturition Pressure): The peak pressure reached during a voiding contraction.
-
Intercontraction Interval: The time between two consecutive voiding contractions.
-
Voided Volume: The volume of urine expelled during a micturition contraction.
-
Residual Volume: The volume of saline remaining in the bladder after a micturition contraction.
-
5. Experimental Design:
-
Record a baseline period of stable cystometric activity before drug administration.
-
Administer this compound or vehicle.
-
Continue cystometric recording for a defined period (e.g., 60-90 minutes) to assess the drug's effect.
In Vitro Bladder Strip Contractility Assay
This protocol details the methodology to assess the direct effects of this compound on isolated rat bladder smooth muscle strips.
1. Tissue Preparation:
-
Euthanize a rat via an approved method.
-
Immediately excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.7 glucose).
-
Remove any adhering connective and fatty tissue.
-
Cut the bladder into longitudinal strips (approximately 2 mm wide and 5-7 mm long).
2. Organ Bath Setup:
-
Mount the bladder strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension (e.g., 1.0 g) and allow the strips to equilibrate for at least 60 minutes, with periodic washing.
3. Contractility Experiments:
-
Agonist-Induced Contractions:
-
Induce contractions with a submaximal concentration of a contractile agent such as carbachol (a muscarinic agonist, e.g., 1 µM) or potassium chloride (KCl, e.g., 80 mM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for its relaxant effect.
-
-
Inhibition of Agonist-Induced Contractions:
-
Pre-incubate the bladder strips with increasing concentrations of this compound for a set period (e.g., 20-30 minutes).
-
Generate a cumulative concentration-response curve to a contractile agonist (e.g., carbachol) in the presence of each this compound concentration.
-
This will allow for the determination of the antagonist potency (e.g., pA2 value) of this compound.
-
4. Data Analysis:
-
Record the contractile force using a data acquisition system.
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist.
-
For antagonist experiments, calculate the dose-ratios and construct a Schild plot to determine the pA2 value.
Visualizations
Caption: Workflow for in vivo cystometry experiments.
Caption: In vitro bladder strip contractility assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticholinergic and calcium antagonistic effects of this compound in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion PMID: 1724648 | MCE [medchemexpress.cn]
- 7. Current pharmacotherapy of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies in Animals Treated with Terodiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a compound with a dual mechanism of action, exhibiting both anticholinergic and calcium antagonistic properties.[1][2] This unique profile makes it a molecule of significant interest in the study of lower urinary tract physiology and the development of therapeutics for conditions such as detrusor overactivity and urge incontinence.[1] These application notes provide detailed protocols for conducting urodynamic studies in animal models to evaluate the efficacy and mechanism of action of this compound. The protocols are designed to be adaptable for use in common laboratory animals such as dogs and rabbits.
Mechanism of Action
This compound exerts its effects on the urinary bladder through two primary pathways:
-
Anticholinergic Action: this compound competitively antagonizes muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor smooth muscle. This inhibition blocks the action of acetylcholine, a key neurotransmitter responsible for bladder contraction during micturition.[2]
-
Calcium Channel Blockade: this compound also acts as a calcium channel blocker, inhibiting the influx of extracellular calcium into the detrusor muscle cells.[2][3] This reduction in intracellular calcium concentration directly impairs the contractile machinery of the smooth muscle.
The synergistic effect of these two mechanisms leads to a potent relaxation of the bladder smooth muscle, resulting in increased bladder capacity and reduced frequency and amplitude of detrusor contractions.[2]
Signaling Pathway of this compound in Detrusor Smooth Muscle
Caption: Dual mechanism of this compound on detrusor muscle.
Experimental Protocols
In Vivo Urodynamic Study in a Conscious Dog Model
This protocol is adapted from established methods for telemetric urodynamic monitoring in dogs and is suitable for evaluating the effects of orally or intravenously administered this compound.
a. Animal Model:
-
Species: Adult female Beagle dogs (10-15 kg) are a suitable model.[4]
-
Housing: Animals should be housed in conditions that allow for naturalistic urination and defecation. For telemetric studies, specialized metabolic cages are required.[4]
-
Acclimatization: Dogs should be acclimated to the study environment and handling procedures to minimize stress, which can influence urodynamic parameters.[5]
b. Surgical Implantation of Telemetry Device (for conscious, unrestrained studies):
-
A telemetry transmitter capable of measuring bladder pressure, and optionally abdominal pressure and EMG activity, is surgically implanted.
-
The bladder pressure catheter is inserted into the dome of the bladder and secured with a purse-string suture.
-
The transmitter body is placed in a subcutaneous pocket on the flank.
-
A post-operative recovery period of at least 4 weeks is recommended before starting urodynamic recordings to ensure resolution of any post-surgical bladder inflammation.[4]
c. Experimental Workflow:
Caption: Workflow for conscious dog urodynamic study.
d. Cystometry Protocol:
-
Baseline Recording: Record urodynamic data for a 24-hour period before drug administration to establish baseline values for each animal.
-
Drug Administration: Administer this compound at the desired dose and route. For oral administration, a dose of 0.5-2.0 mg/kg can be used as a starting point, based on clinical data in humans and conversion. Intravenous administration will require lower doses and should be titrated.
-
Post-treatment Recording: Continuously record urodynamic parameters for at least 24 hours following drug administration.
-
Data Analysis: Analyze the following parameters from the cystometrograms:
-
Bladder Capacity (ml): The volume of urine in the bladder at the onset of micturition.
-
Micturition Pressure (cm H₂O): The maximum pressure generated by the detrusor during voiding.
-
Residual Volume (ml): The volume of urine remaining in the bladder after micturition.
-
Micturition Frequency: The number of voids over a defined period.
-
Presence and Frequency of Non-voiding Contractions: Involuntary detrusor contractions that do not lead to urination.
-
In Vivo Urodynamic Study in an Anesthetized Rabbit Model
This protocol is suitable for acute studies and allows for more direct control over bladder filling.
a. Animal Model:
-
Species: Male or female New Zealand white rabbits (2-3 kg).
-
Anesthesia: Urethane (1.2 g/kg, i.p.) is a suitable anesthetic as it generally preserves the micturition reflex.
b. Surgical Preparation:
-
Anesthetize the rabbit and maintain a stable plane of anesthesia throughout the experiment.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture. This catheter will be used for both bladder filling and pressure recording.
-
Optionally, a catheter can be placed in a femoral vein for intravenous drug administration.
c. Cystometry Protocol:
-
Stabilization: Allow the animal to stabilize for 30 minutes after surgery.
-
Baseline Cystometrograms: Empty the bladder and then infuse saline at a constant rate (e.g., 0.5-1.0 ml/min) while continuously recording intravesical pressure. Repeat this process 2-3 times to obtain consistent baseline readings.
-
Drug Administration: Administer this compound intravenously at the desired dose (e.g., 0.1-1.0 mg/kg).
-
Post-treatment Cystometrograms: After a 15-20 minute equilibration period, perform a series of cystometrograms as described in the baseline step.
-
Data Analysis: Analyze the same urodynamic parameters as in the dog model.
Data Presentation
The following tables summarize expected quantitative data based on available literature.
Table 1: Effects of this compound on Urodynamic Parameters in Decerebrate Dogs
| Parameter | Control | This compound (5 mg/kg, i.v.) | Reference |
| Bladder Volume (ml) | Baseline | Significantly Increased | [3] (from a comparative study in decerebrate dogs) |
| Residual Volume (ml) | Baseline | Significantly Increased | [3] (from a comparative study in decerebrate dogs) |
Table 2: In Vitro Effects of this compound on Isolated Rabbit Detrusor Muscle
| Parameter | Agonist | This compound Effect | Reference |
| Contraction Amplitude | Carbachol | Concentration-dependent inhibition | [2] |
| Contraction Amplitude | Potassium | Concentration-dependent inhibition | [2] |
| Contraction Amplitude | Electrical Field Stimulation | Complete inhibition at higher concentrations | [2] |
Conclusion
These protocols provide a framework for conducting robust urodynamic studies to investigate the effects of this compound in animal models. The conscious dog model offers a more physiological assessment of bladder function, while the anesthetized rabbit model allows for more controlled, acute investigations. The provided data and diagrams offer a comprehensive overview of the expected outcomes and underlying mechanisms of this compound's action on the urinary bladder. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care and use guidelines.
References
- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticholinergic and calcium antagonistic effects of this compound in rabbit urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urodynamic investigation by telemetry in Beagle dogs: validation and effects of oral administration of current urological drugs: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Level of Consciousness on Urodynamic Procedure in Female Cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Terodiline Effects on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline is a drug previously used for urinary incontinence that was withdrawn from the market due to concerns about cardiotoxicity, specifically the prolongation of the QT interval and induction of "Torsades de Pointes" (TdP) arrhythmias.[1][2] These adverse effects are primarily linked to its interaction with various cardiac ion channels. Understanding the electrophysiological effects of this compound on these channels is crucial for cardiotoxicity screening of new chemical entities and for studying the mechanisms of drug-induced arrhythmias.
These application notes provide a detailed overview and experimental protocols for investigating the effects of this compound on key cardiac ion channels using patch-clamp electrophysiology.
Target Ion Channels and Electrophysiological Effects of this compound
This compound exhibits a complex pharmacology, affecting multiple types of ion channels. Its primary cardiotoxic effects are attributed to the blockade of potassium channels involved in cardiac repolarization, although it also affects calcium and sodium channels at higher concentrations.
-
hERG (human Ether-à-go-go-Related Gene) Channels (IKr): The blockade of hERG channels, which conduct the rapid component of the delayed rectifier potassium current (IKr), is a primary mechanism for drug-induced QT prolongation.[3] this compound is a potent blocker of IKr, and this action is considered a major contributor to its proarrhythmic potential.[4][5]
-
L-type Calcium Channels (ICa,L): this compound also blocks L-type calcium channels, which are crucial for cardiac muscle contraction.[6][7] This effect is stereoselective, with the (S)-enantiomer being the more active calcium channel blocker.[2] The blockade of these channels can influence the action potential plateau.
-
Slowly Activating Delayed-Rectifier Potassium Current (IKs): At higher concentrations, this compound also inhibits the slowly activating component of the delayed rectifier potassium current (IKs).[4][5]
-
Inward-Rectifier Potassium Current (IK1): Inhibition of the inward-rectifier potassium current (IK1) by this compound can also contribute to its cardiotoxic effects by altering the resting membrane potential and prolonging the final phase of repolarization.[8]
-
Sodium Channels (INa): At higher concentrations, this compound can also block sodium channels, leading to a reduction in the maximum upstroke velocity (Vmax) of the action potential.[9]
Data Presentation: this compound's Effects on Ion Channels
The following table summarizes the quantitative data on this compound's inhibitory effects on various ion channels.
| Ion Channel | Current | Species/Cell Type | IC50 | Key Findings | Reference(s) |
| hERG (IKr) | Rapidly activating delayed-rectifier K+ current | Guinea-pig ventricular myocytes | 0.5 µM - 0.7 µM | Primary contributor to QT prolongation at therapeutic concentrations. | [4][5] |
| L-type Ca2+ | L-type Ca2+ current | Guinea-pig ventricular myocytes | 12.2 µM (Cs+-dialysed cells), 15.2 µM (K+-dialysed cells) | Use-dependent block; accelerated current decay. | [6][7] |
| IKs | Slowly activating delayed-rectifier K+ current | Guinea-pig ventricular myocytes | 30 µM | Inhibition observed at higher concentrations. | [5] |
| IK1 | Inward-rectifier K+ current | Guinea-pig ventricular myocytes | 7 µM | Contributes to cardiotoxicity by slowing late repolarization. | [8] |
| Ito | Transient outward K+ current | Rabbit ventricular myocytes | 3 µM (31% inhibition), 30 µM (87% inhibition) | Suppresses rate-dependent action potential shortening. | [5] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on specific ion channels using the whole-cell patch-clamp technique.
Protocol 1: hERG (IKr) Current Recording in HEK293 Cells Expressing hERG Channels
Objective: To determine the inhibitory effect of this compound on the hERG potassium channel current.
Materials:
-
HEK293 cells stably expressing hERG channels
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture HEK293-hERG cells to 60-80% confluency.
-
Prepare fresh external and internal solutions.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline hERG currents using a voltage-clamp protocol designed to elicit tail currents, which are characteristic of hERG channels. A typical protocol involves:
-
Holding potential: -80 mV
-
Depolarizing pulse to +20 mV for 2 seconds.
-
Repolarizing pulse to -50 mV for 2 seconds to record the tail current.
-
-
Perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 30 µM).
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record hERG currents at each concentration.
-
Analyze the data by measuring the peak tail current amplitude in the presence and absence of the drug to determine the percentage of inhibition.
-
Construct a concentration-response curve and calculate the IC50 value.
Protocol 2: L-type Calcium Channel (ICa,L) Current Recording in Ventricular Myocytes
Objective: To characterize the effects of this compound on L-type calcium channel currents.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp setup
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Add a K+ channel blocker (e.g., 4-AP) to isolate ICa,L.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Isolate ventricular myocytes using standard enzymatic digestion protocols.
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline ICa,L using a voltage-clamp protocol:
-
Holding potential: -40 mV (to inactivate sodium channels).
-
Depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 200 ms.
-
-
Perfuse with increasing concentrations of this compound.
-
Record ICa,L at each concentration after the effect has stabilized.
-
To investigate use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz and 2 Hz) in the presence of this compound.[6][7]
-
Analyze the peak inward current at each test potential to construct current-voltage (I-V) relationships.
-
Determine the IC50 for the peak ICa,L.
Visualizations
Caption: Signaling pathway of this compound's effects on cardiac ion channels.
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Logical flow from this compound administration to cardiotoxicity.
References
- 1. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 3. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in the effects of urinary incontinence agents S‐oxybutynin and this compound on cardiac K + currents and action potentials | Zendy [zendy.io]
- 6. Block and modified gating of cardiac calcium channel currents by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block and modified gating of cardiac calcium channel currents by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cardiac inward-rectifier K+ current by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro electrophysiologic effects of this compound on dog myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Terodiline in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Terodiline in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer. The method is validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and a low limit of quantification suitable for pharmacokinetic studies. This application note provides a comprehensive protocol, including sample preparation, instrument parameters, and expected validation data, to facilitate the reliable measurement of this compound in a research or drug development setting.
Introduction
This compound is a drug with both anticholinergic and calcium channel blocking properties, previously used for the treatment of urinary incontinence. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[2] This note describes a validated LC-MS/MS method for the determination of this compound in human plasma, adaptable for preclinical and clinical research. The method utilizes a straightforward liquid-liquid extraction for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.
Experimental Workflow
The overall experimental process, from sample collection to final data analysis, is outlined below. This workflow ensures a systematic approach to sample handling, preparation, and instrumental analysis.
Caption: High-level workflow for this compound quantification.
Materials and Reagents
-
Analytes: this compound hydrochloride, this compound-d14 (Internal Standard)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Ammonium acetate, Formic acid, Diethyl ether, Dichloromethane
-
Biological Matrix: Drug-free human plasma (with EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatography: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu, Waters, Agilent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent).
Detailed Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d14 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create calibration curve (CC) standards.
-
IS Working Solution: Dilute the this compound-d14 stock solution to a final concentration of 500 ng/mL in methanol.
Sample Preparation Protocol (Liquid-Liquid Extraction)
This protocol details the extraction of this compound from plasma samples. The process is designed to efficiently remove proteins and other interfering matrix components.
Caption: Step-by-step liquid-liquid extraction workflow.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm)[3] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic: 20% A, 80% B[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL[3] |
| Run Time | 3.5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| This compound | 326.1 | 147.1 | 150 |
| This compound-d14 (IS) | 340.2 | 153.1 | 150 |
Note: The m/z transitions for this compound are based on those reported for its isomer, Tolterodine, which has an identical mass and similar core structure.[3] The transition for the deuterated IS is adjusted accordingly.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines to ensure its reliability for the intended application.[4][5] The validation assessed linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. The acceptance criteria are based on standard industry practices.[6]
Table 4: Summary of Method Validation Parameters and Results Data presented is representative of expected performance, based on a validated method for the structurally similar compound Tolterodine.[3]
| Validation Parameter | Concentration Range / Level | Acceptance Criteria | Result |
| Linearity (r²) | 20 - 5000 pg/mL[3] | r² ≥ 0.99 | > 0.995 |
| LLOQ | 20 pg/mL[3] | Accuracy: 80-120%, Precision: ≤20% | Meets Criteria |
| Intra-day Accuracy | LQC, MQC, HQC | 85-115% of nominal value | 98.75 - 103.56%[3] |
| Inter-day Accuracy | LQC, MQC, HQC | 85-115% of nominal value | 99.20 - 104.40%[3] |
| Intra-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 0.62 - 6.36%[3] |
| Inter-day Precision (%CV) | LQC, MQC, HQC | ≤15% | 1.73 - 4.84%[3] |
| Recovery | LQC, MQC, HQC | Consistent and reproducible | > 85% |
| Matrix Effect | LQC, HQC | IS-normalized factor consistent | < 15% CV |
| Stability (Bench-top, Freeze-thaw) | LQC, HQC | % Change within ±15% | Stable[3] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol offers clean extracts and high recovery, while the short chromatographic run time allows for high throughput. The method meets the stringent requirements for bioanalytical method validation and is suitable for supporting pharmacokinetic and other clinical or preclinical studies requiring the measurement of this compound concentrations.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. courses.washington.edu [courses.washington.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Terodiline Dosage for In Vivo Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Terodiline in in vivo animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action as both a non-selective anticholinergic and a calcium channel blocker.[1] Its therapeutic effect in treating urinary incontinence stems from its ability to relax the bladder smooth muscle.[2] At lower concentrations, the anticholinergic effects predominate, while at higher concentrations, the calcium channel blocking actions become more pronounced.[1]
Q2: What are the known species differences in this compound metabolism?
A2: There are noted differences in the metabolism of this compound between species. For instance, in rat liver microsomes, the S-enantiomer of this compound is metabolized more rapidly than the R-enantiomer. Aromatic p-hydroxylation is the major metabolic pathway for R-terodiline, whereas benzylic oxidation is more prominent for S-terodiline.[3] It's important to be aware that drug metabolism can vary significantly between rodents and larger animals like dogs, which may have metabolic pathways more similar to humans.[4]
Q3: What are the most critical adverse effects to monitor for during in vivo studies with this compound?
Q4: How should I prepare this compound for oral administration in rodents?
A4: For oral gavage in rodents, this compound hydrochloride can be formulated as a suspension. A common vehicle for such suspensions is 0.5% methylcellulose in water.[8] It is crucial to ensure the suspension is uniform to allow for accurate dosing. For poorly water-soluble compounds, other vehicles like a combination of DMSO, PEG300, Tween-80, and saline can be considered, though the exact formulation may need to be optimized for this compound.[9]
Q5: Are there any known drug interactions with this compound that I should be aware of in my animal studies?
A5: Yes, numerous potential drug interactions exist for this compound. The risk of QTc prolongation can be increased when co-administered with other drugs known to have this effect.[10] Additionally, drugs that inhibit or induce cytochrome P450 (CYP) enzymes, which are involved in this compound's metabolism, can alter its plasma concentrations and potentially increase the risk of adverse effects.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Overdose leading to cardiotoxicity. - Severe anticholinergic effects. | - Immediately halt the study and review the dosing protocol. - Perform a necropsy to investigate the cause of death. - Consider a dose de-escalation in subsequent cohorts. - Ensure accurate dose calculations and administration techniques. |
| Signs of Severe Anticholinergic Toxicity (e.g., agitation, severe constipation, urinary retention) | - Dose is too high for the individual animal or species. - Rapid absorption leading to high peak plasma concentrations. | - Provide supportive care, including hydration and monitoring of vital signs. - In severe cases, a cholinesterase inhibitor like physostigmine may be considered as an antidote, but this should be done with extreme caution and under veterinary guidance.[6] - Reduce the dose or increase the dosing interval in future experiments. |
| Precipitation of this compound in Formulation | - Poor solubility of this compound hydrochloride in the chosen vehicle. - Incorrect pH of the solution. | - Try alternative formulations. For injectable solutions, co-solvents like PEG300, propylene glycol, or ethanol can be used.[11][12] - Adjusting the pH of the solution can improve the solubility of ionizable compounds.[11] - For oral suspensions, ensure adequate mixing and use of suspending agents like methylcellulose. |
| Inconsistent or Unexpected Pharmacokinetic Profile | - Issues with drug administration (e.g., incomplete oral gavage). - Variability in animal metabolism. - Drug-drug interactions with other administered compounds. | - Refine administration techniques to ensure consistent dosing. - Increase the number of animals per group to account for individual variability. - Review all co-administered substances for potential interactions. |
| No Observable Efficacy at Expected Doses | - Insufficient dose to reach therapeutic concentrations. - Poor bioavailability with the chosen route of administration. - The animal model may not be appropriate for the intended therapeutic effect. | - Conduct a dose-escalation study to determine the minimum effective dose. - Measure plasma concentrations of this compound to confirm systemic exposure. - Re-evaluate the suitability of the animal model. |
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability | Reference(s) |
| Dog (Beagle) | IV | 0.15 mg/kg | - | - | - | 3 hr | - | [13] |
| Dog (Beagle) | Oral | 0.5 mg/kg | - | - | - | 3 hr | ~25% | [13] |
| Human | IV | 12.5 mg | - | - | - | 63 hr | - | [14] |
| Human | Oral | 25 mg | 79 ± 4 µg/L | 4 ± 1 hr | - | 65 hr | 92% (64-105%) | [14][15] |
| Rabbit | Intravesical | 10⁻⁴ M | Not Detected | - | - | - | - | [5] |
Table 2: In Vivo Pharmacodynamic and Toxicity Data of this compound
| Species | Route | Dose | Effect | Reference(s) |
| Dog | IV | 3 mg/kg | Lengthened AH and HV intervals, slowed sinus rate, prolonged ventricular refractoriness. | [13] |
| Dog | IV | 10 mg/kg | Significant prolongation of the QTc interval by 6-8%. | [2] |
| Cat | Oral (Tablet) | 25 mg | Slight to moderate esophageal lesions after 4-8 hours of exposure. | [16] |
| Pig | Oral (Tablet) | 25 mg | No significant esophageal changes after 5 days of recovery from a 5-hour exposure. | [16] |
| Rabbit | IV | 1-10 mg/kg | Dose-dependent inhibition of bladder hyperreflexia. | [17] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Rats (Oral Gavage)
Objective: To determine the maximum tolerated dose (MTD) and to identify potential dose-limiting toxicities of this compound administered orally to rats.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups: Start with at least 3 dose groups and a vehicle control group (n=3-5 per sex per group).
-
Dose Selection: Based on available literature, start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5 mg/kg, 25 mg/kg).
-
Formulation: Prepare a suspension of this compound hydrochloride in 0.5% methylcellulose in sterile water. Ensure the suspension is homogenous before each administration.
-
Administration: Administer a single dose via oral gavage.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and signs of anticholinergic effects like dry mouth or dilated pupils).
-
Record clinical observations, body weight, and food/water consumption daily for 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity that would prevent repeated administration.
Protocol 2: Cardiotoxicity Assessment in Conscious Telemetered Dogs
Objective: To evaluate the dose-dependent effects of this compound on the QTc interval and other cardiovascular parameters in conscious, freely moving dogs.
Methodology:
-
Animal Model: Male and female beagle dogs surgically implanted with telemetry devices for continuous ECG, blood pressure, and heart rate monitoring.
-
Study Design: A crossover design where each dog receives both vehicle and at least three dose levels of this compound with a sufficient washout period between treatments.
-
Dose Selection: Based on preliminary studies, select doses that are expected to produce a range of plasma concentrations, bracketing the anticipated therapeutic and potentially toxic levels (e.g., 1, 3, and 10 mg/kg, IV).
-
Administration: Administer this compound via intravenous infusion over a fixed period.
-
Data Collection:
-
Record continuous telemetric data from at least 24 hours pre-dose to 48 hours post-dose.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis to correlate drug concentration with cardiovascular changes.
-
-
Data Analysis:
-
Analyze the ECG data for changes in QT interval, correcting for heart rate using a species-specific formula (e.g., Van de Water's or Bazett's).
-
Analyze blood pressure and heart rate data.
-
Correlate changes in cardiovascular parameters with plasma concentrations of this compound.
-
Visualizations
Caption: this compound's dual inhibitory action on bladder smooth muscle contraction.
Caption: Workflow for a dose-range finding study.
Caption: Workflow for a cardiotoxicity assessment in conscious telemetered dogs.
References
- 1. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 145 Publications | 1853 Citations | Top Authors | Related Topics [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intravesical instillation of this compound--an in vivo study of drug absorption in rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. A highly sensitive canine telemetry model for detection of QT interval prolongation: studies with moxifloxacin, haloperidol and MK-499 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical Practice Guidelines : Anticholinergic Syndrome [rch.org.au]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo and in vitro electrophysiologic effects of this compound on dog myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the oesophago-irritant potential of this compound hydrochloride tablets in three animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of this compound on hyperreflexia (in vivo) and the in vitro response of isolated strips of rabbit bladder to field stimulation, bethanechol and KCL - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Terodiline in vitro experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Terodiline. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro mechanisms of action?
This compound is a drug that was previously used to treat urinary incontinence. It exhibits a dual mechanism of action in vitro, acting as both an anticholinergic (muscarinic receptor antagonist) and a calcium channel blocker.[1][2] At lower concentrations, its anticholinergic effects are more prominent, while at higher concentrations, the calcium channel blocking activity becomes more significant.[2][3] Additionally, this compound is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a critical consideration for cardiac safety assessment.[4][5]
Q2: Why am I observing high variability in my IC50 values for this compound?
Inconsistent IC50 values for this compound in in vitro assays can arise from several factors:
-
Stereoisomerism: this compound exists as two enantiomers, (R)- and (S)-Terodiline. These enantiomers have different pharmacological activities. The (R)-enantiomer is primarily responsible for the antimuscarinic effects, while the (S)-enantiomer is a more potent calcium channel blocker.[6][7] Using a racemic mixture versus a specific enantiomer will yield different results.
-
Experimental Conditions: The potency of this compound can be highly dependent on the specific experimental conditions. For example, in electrophysiology studies, the blocking effect of this compound on ion channels can be use-dependent, meaning the frequency of channel stimulation can alter the observed potency.[8][9]
-
Cell Line and Tissue Differences: The expression levels of muscarinic receptors, calcium channels, and hERG channels can vary significantly between different cell lines and tissues. This will directly impact the measured potency of this compound.
-
General Assay Variability: Factors such as cell health, passage number, reagent quality, and even minor variations in protocol execution can contribute to variability in results.[1][4][8][10][11]
Q3: What are the known cardiac liabilities of this compound observed in vitro?
In vitro studies have identified that this compound blocks several cardiac ion channels, which is the basis for its cardiotoxicity.[5] Key findings include:
-
hERG Channel Blockade: this compound is an inhibitor of the hERG potassium channel, which can lead to a prolongation of the QT interval and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[4][6]
-
Sodium and Calcium Channel Blockade: At higher concentrations, this compound can also block sodium and L-type calcium channels in cardiac tissues.[8][10] This can lead to a depression of the action potential plateau.[4][10]
Q4: How should I prepare and store this compound for in vitro experiments?
For optimal results, follow these guidelines for preparing and storing this compound:
-
Solubility: this compound hydrochloride is soluble in DMSO.[12]
-
Storage: Solid this compound should be stored at -20°C. Stock solutions in DMSO should be stored at -80°C to maintain stability for up to a year. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, ensure that the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or pipetting errors.[11] | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation. Use calibrated pipettes and practice consistent pipetting technique. |
| IC50 values differ from published data | Different cell line used, variations in cell passage number or health, or different assay duration.[4][10] | Use authenticated cell lines and maintain a consistent range of passage numbers. Regularly monitor cell health and morphology. Ensure the assay duration is appropriate for the cell doubling time and the mechanism of action of this compound. |
| Assay signal is weak or absent | Insufficient cell number, incorrect wavelength settings, or reagent degradation. | Optimize the initial cell seeding density. Verify the filter or wavelength settings on the plate reader are correct for the specific assay (e.g., MTT, resazurin). Use fresh reagents and store them according to the manufacturer's instructions. |
| False positives or negatives | Interference of this compound with the assay chemistry (e.g., reduction of MTT by the compound).[13] | Run a control without cells to check for direct interaction between this compound and the assay reagents. Consider using an alternative viability assay that relies on a different principle (e.g., ATP-based assay vs. metabolic assay). |
Variability in Receptor Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand sticking to filters or plasticware, or using too high a concentration of radioligand.[14] | Pre-treat filters and plates with a blocking agent (e.g., polyethyleneimine, BSA). Use a radioligand concentration at or below its Kd value for the receptor. Optimize wash steps to remove unbound radioligand without causing significant dissociation of the bound ligand. |
| Low specific binding | Low receptor expression in the membrane preparation, degraded radioligand, or incorrect buffer conditions. | Use a cell line or tissue known to have high receptor expression. Check the purity and age of the radioligand. Optimize buffer components, pH, and ionic strength. |
| Inconsistent Ki values | Inaccurate determination of the radioligand Kd, or the assay not being at equilibrium.[14] | Accurately determine the Kd of the radioligand under your specific assay conditions before performing competition assays. Ensure the incubation time is sufficient to reach equilibrium for both the radioligand and the competitor. |
| Difficulty reproducing results | Inconsistent membrane preparation, or variability in pipetting of small volumes. | Standardize the membrane preparation protocol. Use high-quality, calibrated pipettes and consider using automated liquid handlers for improved precision. |
Challenges in Electrophysiology (Patch Clamp) Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Unstable recordings or loss of seal | Poor cell health, vibrations, or issues with the pipette or solutions.[9][15] | Use healthy, viable cells. Ensure the setup is on an anti-vibration table. Use freshly pulled and fire-polished pipettes. Filter all solutions and check their osmolarity and pH. |
| Inconsistent block potency (IC50) | Use-dependent block, rundown of the current, or temperature fluctuations.[8][9] | Standardize the voltage protocol and stimulation frequency. Monitor the current for stability before and after drug application. Use a temperature-controlled perfusion system. |
| High series resistance | Incomplete rupture of the cell membrane or clogging of the pipette tip.[9] | Apply additional suction to ensure complete whole-cell access. Monitor and compensate for series resistance throughout the experiment. |
| No drug effect observed | Incorrect drug concentration, poor perfusion, or drug adsorption to tubing. | Verify the dilution calculations and prepare fresh drug solutions. Ensure the perfusion system is delivering the solution to the cell. Use low-adsorption tubing if necessary. |
Quantitative Data Summary
| Assay Type | Target | Cell/Tissue Type | Parameter | Value | Reference |
| Electrophysiology | hERG Channel | HEK293 cells | IC50 | 375 nM | [4] |
| Electrophysiology | L-type Ca2+ Channel | Guinea-pig ventricular myocytes | IC50 | 12.2 µM (Cs+-dialysed), 15.2 µM (K+-dialysed) | [8] |
| Bladder Contraction | Muscarinic Receptors | Isolated human bladder | - | Displaced carbachol concentration-response curve to the right | [1] |
Experimental Protocols
Isolated Bladder Strip Contraction Assay
This protocol is for assessing the effect of this compound on bladder smooth muscle contraction.
-
Tissue Preparation:
-
Obtain fresh bladder tissue (e.g., from guinea pig or human) and place it in cold, oxygenated Krebs solution.
-
Dissect the bladder to isolate strips of detrusor muscle.
-
-
Mounting:
-
Mount the muscle strips in an organ bath containing Krebs solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed holder and the other to an isometric force transducer.
-
-
Equilibration and Standardization:
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washes.
-
Standardize the tissue response by contracting it with a known agent (e.g., carbachol or KCl) until a stable contractile response is achieved.
-
-
Drug Application:
-
Induce a stable contraction with an agonist (e.g., carbachol).
-
Add increasing concentrations of this compound cumulatively to the bath and record the relaxation of the pre-contracted tissue.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve for this compound and calculate the IC50 value.
-
hERG Potassium Channel Patch Clamp Assay
This protocol outlines the measurement of this compound's effect on the hERG channel using whole-cell patch clamp.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Passage the cells regularly and use them for experiments at 70-90% confluency.
-
-
Electrophysiology Setup:
-
Prepare intracellular and extracellular solutions with appropriate ionic compositions.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration on a single, healthy cell.
-
Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Record a stable baseline current for several minutes.
-
-
Drug Perfusion:
-
Perfuse the cell with a vehicle control solution to ensure the stability of the current.
-
Apply increasing concentrations of this compound via the perfusion system, allowing the effect to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current before and after drug application.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50.
-
Visualizations
Caption: Dual mechanism of this compound action in smooth muscle.
References
- 1. biorxiv.org [biorxiv.org]
- 2. woah.org [woah.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. platypustech.com [platypustech.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 8. kosheeka.com [kosheeka.com]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound | AChR | Calcium Channel | TargetMol [targetmol.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
Addressing variability in animal responses to Terodiline treatment
Welcome to the technical support center for researchers utilizing Terodiline in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the variability in animal responses to this compound treatment. Given that this compound was withdrawn from the market due to cardiotoxicity, careful experimental design and monitoring are crucial.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have before starting or while conducting experiments with this compound.
Q1: What is the primary mechanism of action of this compound?
A1: this compound exhibits a dual mechanism of action. It functions as both a non-selective anticholinergic agent and a calcium channel blocker.[1] At lower concentrations, its anticholinergic effects on muscarinic receptors are more pronounced, while at higher concentrations, the calcium channel blocking activity becomes more significant.[1][2][3] This dual action contributes to its ability to relax smooth muscle, such as the detrusor muscle of the bladder.[1][2]
Q2: Why was this compound withdrawn from the market, and what are the implications for my research?
A2: this compound was withdrawn from the market in 1991 due to reports of serious cardiac arrhythmias, specifically Torsades de Pointes (TdP), a type of polymorphic ventricular tachycardia.[4] This cardiotoxicity is linked to the drug's ability to block the hERG (human Ether-a-go-go-Related Gene) potassium channel, leading to a prolongation of the QT interval on an electrocardiogram (ECG).[4] For your research, this means that cardiotoxicity is a critical endpoint to monitor. Close observation for any signs of cardiac distress in your animal models is essential, and incorporating ECG monitoring is highly recommended, especially at higher doses.
Q3: Is there a difference in the activity of this compound's enantiomers?
A3: Yes, this compound is a racemic mixture, and its enantiomers have distinct pharmacological profiles. The (R)-(+)-enantiomer is primarily responsible for the anticholinergic activity and, importantly, the cardiotoxic effects related to QT prolongation. The (S)-(-)-enantiomer is predominantly responsible for the calcium channel blocking activity.
Q4: What are the main metabolites of this compound, and are they active?
A4: The main metabolite of this compound is p-hydroxy-terodiline.[1][4] This metabolite has a pharmacological profile similar to the parent compound but is considered to have low potency.[1][4] In humans, it constitutes about 10-20% of the steady-state plasma levels of this compound, and its contribution to the clinical effects is thought to be minor.[1][4]
Section 2: Troubleshooting Guide for In Vivo Experiments
This guide provides a structured approach to common problems encountered during animal studies with this compound.
Problem 1: High variability in bladder response (e.g., changes in bladder capacity, voiding frequency) between animals of the same species and strain.
| Potential Cause | Troubleshooting Step |
| Genetic Polymorphisms in Metabolic Enzymes | In humans, this compound is metabolized by CYP2D6 and CYP2C19.[4] Polymorphisms in these enzymes can lead to significant inter-individual differences in drug clearance. While specific data for rodent CYPs metabolizing this compound is not readily available, it is a known phenomenon that different strains of rats and mice have varying expression and activity of CYP enzymes. Consider using a single, well-characterized inbred strain for your studies to minimize genetic variability. |
| Inconsistent Drug Administration | For oral gavage, ensure consistent technique to avoid accidental administration into the lungs. For all routes, ensure accurate dosing based on the most recent body weight. |
| Underlying Health Status of Animals | Subclinical infections or other health issues can alter drug metabolism and physiological responses. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Environmental Stressors | Stress can significantly impact physiological parameters, including bladder function. Maintain a consistent and low-stress environment for the animals (e.g., consistent light-dark cycle, temperature, and handling procedures). |
Problem 2: Unexpectedly high incidence of adverse events or mortality, even at doses reported to be safe in other studies.
| Potential Cause | Troubleshooting Step |
| Species and Strain Differences in Metabolism | There are significant species differences in drug metabolism.[5][6][7] For example, the pharmacokinetic profile of this compound in dogs (terminal half-life of ~3 hours) is different from that in humans (half-life of ~60 hours).[4][8] Rodents (mice and rats) generally have a higher metabolic rate than larger animals, which can lead to faster clearance but also potentially the formation of different metabolite profiles. If you are switching between species or even strains, it is crucial to perform a pilot dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model. |
| Formulation and Vehicle Effects | The vehicle used to dissolve or suspend this compound can impact its absorption and bioavailability. For instance, a vehicle that enhances solubility may lead to higher peak plasma concentrations (Cmax) and increased toxicity. Ensure your vehicle is appropriate for the route of administration and is well-tolerated by the animals. If using a new formulation, conduct a vehicle-only control group to rule out any vehicle-induced toxicity. |
| Drug-Drug Interactions | If animals are receiving any other medications, there is a potential for drug-drug interactions that could alter the metabolism of this compound, leading to higher plasma concentrations and increased toxicity. Review all compounds being administered to the animals. |
| Dose Calculation Errors | Double-check all dose calculations, including conversions from mg/kg to the final concentration in the dosing solution. |
Problem 3: Lack of a clear dose-response relationship for the desired effect on bladder function.
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected dose range may be too narrow or entirely outside the therapeutic window for your specific animal model. Conduct a pilot study with a wider range of doses to establish a dose-response curve. |
| High First-Pass Metabolism | For oral administration, this compound may be subject to significant first-pass metabolism in the liver, which can vary between species. This can lead to low and variable systemic exposure. Consider measuring plasma concentrations of this compound to correlate exposure with the observed effects. If oral bioavailability is a major issue, consider alternative routes of administration, such as subcutaneous or intravenous injection. |
| Assay Variability | The method used to assess bladder function (e.g., cystometry) may have inherent variability. Ensure your experimental technique is consistent and that you have sufficient statistical power to detect a significant effect. |
| Saturation of Therapeutic Effect | It is possible that the lowest dose you are using is already producing a maximal effect, leading to a plateau in the dose-response curve. Include lower doses in your study design to capture the full range of the response. |
Section 3: Data Presentation
Pharmacokinetic Parameters of this compound
| Parameter | Dog (Beagle) | Human |
| Bioavailability (Oral) | ~25% (at 0.15 and 0.5 mg/kg)[4] | ~92%[8] |
| Terminal Half-life (t½) | ~3 hours[4] | ~60 hours[8][9] |
| Systemic Clearance | 40 mL/min/kg[4] | 75 mL/min (oral)[9] |
| Volume of Distribution (Vd) | ~7 L/kg[4] | ~417 L[8] |
| Maximum Concentration (Cmax) | Not specified | 79 ± 4 µg/L (after 25 mg oral dose)[9] |
| Time to Cmax (Tmax) | Not specified | 4 ± 1 hour (after 25 mg oral dose)[9] |
Dose-Dependent Effects on QT Interval
Note: Specific dose-response data for QT prolongation in various animal models is limited. The following provides a known data point.
| Species | Dose and Route | Effect on QTc Interval |
| Dog | 10 mg/kg i.v. | Significant prolongation of 6-8%[10] |
Section 4: Experimental Protocols
Detailed Methodology for Cystometry in Anesthetized Rats
This protocol is adapted from established methods for evaluating bladder function in rodents and can be used to assess the effects of this compound.
Objective: To measure changes in bladder capacity, voiding pressure, and non-voiding contractions in response to this compound treatment.
Materials:
-
Wistar or Sprague-Dawley rats (female, 200-250g)
-
Urethane anesthesia (1.2 g/kg, subcutaneous or intraperitoneal)
-
PE-50 tubing
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
This compound solution in an appropriate vehicle (e.g., saline for i.v. or s.c.; 0.5% carboxymethylcellulose for oral gavage)
-
Saline (0.9% NaCl)
Procedure:
-
Anesthesia: Anesthetize the rat with urethane. Urethane is often chosen for cystometry studies as it is thought to have less impact on the micturition reflex compared to other anesthetics.
-
Surgical Preparation:
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the bladder.
-
Carefully insert the tip of a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Close the abdominal incision in layers.
-
-
Experimental Setup:
-
Connect the bladder catheter to a T-junction. One arm of the T-junction is connected to a pressure transducer to record intravesical pressure, and the other arm is connected to an infusion pump.
-
-
Baseline Cystometry:
-
Begin infusing warm saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min).
-
Record the intravesical pressure continuously. A micturition cycle is characterized by a sharp increase in pressure followed by the expulsion of urine.
-
Allow for several stable, reproducible micturition cycles to be recorded to establish a baseline.
-
-
This compound Administration:
-
Administer this compound at the desired dose and route. For intravenous administration, a jugular vein catheter should be placed during the initial surgery. For oral gavage, a suitable gavage needle should be used.
-
-
Post-Treatment Cystometry:
-
After a suitable pre-treatment time (e.g., 15-30 minutes for i.v. administration), resume the continuous saline infusion.
-
Record several micturition cycles to assess the effects of this compound on bladder parameters.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine bladder capacity (volume of infused saline required to elicit a micturition contraction), micturition pressure (peak pressure during voiding), and the frequency and amplitude of any non-voiding contractions.
-
Section 5: Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug metabolism by cytochromes P450 in the liver and small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependent cardiotoxicity of this compound in patients treated for urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gadconsulting.com [gadconsulting.com]
- 8. Pharmacokinetics of this compound in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-dose pharmacokinetics of this compound, including a stable isotope technique for improvement of statistical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model-based evaluation of drug-induced QTc prolongation for compounds in early development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Terodiline in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terodiline in cellular assays. The information provided aims to help mitigate the compound's known off-target effects to ensure accurate and interpretable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is primarily a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its intended therapeutic action is to relax bladder smooth muscle by blocking M3 receptors. However, it exhibits several significant off-target activities at concentrations relevant to in vitro studies. These include the blockade of L-type calcium channels and various potassium channels, most notably the hERG (KCNQ1) channel, which is associated with cardiotoxicity.[1]
Q2: My cells are showing a decrease in viability at higher concentrations of this compound. Is this expected?
A2: Yes, cytotoxicity at higher concentrations can be expected due to this compound's multiple off-target effects, particularly its potent blockade of essential ion channels. Disruption of calcium homeostasis and potassium channel function can trigger apoptotic pathways. It is recommended to perform a dose-response curve for cytotoxicity in your specific cell line to identify a suitable concentration range for your experiments.
Q3: I am observing a decrease in intracellular calcium mobilization upon agonist stimulation in the presence of this compound. How can I determine if this is due to muscarinic receptor antagonism or calcium channel blockade?
A3: This is a critical issue when working with this compound. To distinguish between these two effects, you can design your experiment as follows:
-
Use a different method of cell depolarization: If you are using a muscarinic agonist to induce calcium influx, try using a depolarizing agent like potassium chloride (KCl). If this compound still blocks the calcium signal induced by KCl, it is likely acting on voltage-gated calcium channels.
-
Use a selective L-type calcium channel blocker as a control: Compare the effect of this compound with a known L-type calcium channel blocker, such as verapamil or nifedipine.[2] If the effects are similar, it suggests this compound is acting on these channels.
-
Work with cells that do not express the target muscarinic receptor: If possible, use a cell line that lacks the specific muscarinic receptor subtype you are studying as a negative control.
Q4: The potency of this compound in my functional assay seems much higher/lower than the reported binding affinities. Why could this be?
A4: Discrepancies between binding affinity (Ki/Kb) and functional potency (IC50/EC50) can arise from several factors:
-
Receptor Reserve: In cellular systems with high receptor expression, a maximal response may be achieved with only a fraction of receptors occupied. This can make antagonists appear less potent in functional assays compared to their binding affinity.
-
Off-target effects: The observed functional response might be a composite of on-target and off-target effects, which can either potentiate or inhibit the expected outcome.
-
Assay conditions: Factors like incubation time, temperature, and buffer composition can influence drug-receptor interactions and downstream signaling, leading to shifts in potency.
Data Presentation: On-Target vs. Off-Target Potency of this compound
The following table summarizes the known binding affinities and inhibitory concentrations of this compound at its primary on-target muscarinic receptors and key off-target ion channels. This data is crucial for designing experiments and interpreting results.
| Target Family | Target | Species | Assay Type | Value Type | Value | Units | Reference |
| On-Target | Muscarinic M1 Receptor | Rabbit | Functional | Kb | 15 | nM | |
| Muscarinic M2 Receptor | Guinea Pig | Functional | Kb | 167 | nM | ||
| Muscarinic M3 Receptor | Guinea Pig | Functional | Kb | 285 | nM | ||
| Off-Target | L-type Calcium Channel (Cardiac) | Guinea Pig | Electrophysiology | IC50 | 12,200 | nM | [1] |
| hERG (IKr) Potassium Channel | Guinea Pig | Electrophysiology | IC50 | 700 | nM | [1] | |
| IKs Potassium Channel | Guinea Pig | Electrophysiology | % Inhibition @ 10µM | 27 | % | [1] | |
| Nav1.5 Sodium Channel | - | - | - | - | - | [3] | |
| Kv4.3 Potassium Channel | - | - | - | - | - | ||
| KCNQ1 (Kv7.1) Potassium Channel | - | - | - | - | - |
Experimental Protocols
Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol is designed to assess the inhibitory effect of this compound on the hERG potassium channel, a critical off-target.
Objective: To determine the IC50 of this compound for the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
Baseline Recording: Record stable baseline hERG currents for at least 3 minutes.
-
Drug Application: Perfuse the cell with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 3-5 minutes at each concentration, or until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value.
Calcium Imaging Assay to Differentiate On- and Off-Target Effects
This protocol is designed to distinguish between this compound's muscarinic receptor antagonism and its L-type calcium channel blockade.
Objective: To determine if this compound's inhibition of calcium signaling is mediated by M3 receptor antagonism or direct calcium channel blockade.
Materials:
-
A cell line endogenously expressing the M3 muscarinic receptor and L-type calcium channels (e.g., SH-SY5Y).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Carbachol (muscarinic agonist).
-
Potassium Chloride (KCl).
-
This compound.
-
Verapamil (positive control for calcium channel blockade).
-
Fluorescence plate reader or microscope with imaging capabilities.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 4 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation: Add this compound or Verapamil at various concentrations to the respective wells and incubate for 15-30 minutes.
-
Calcium Measurement:
-
Plate 1 (Muscarinic Activation): Add Carbachol (at a concentration that gives a submaximal response, e.g., EC80) to all wells and immediately measure the change in fluorescence intensity over time.
-
Plate 2 (Voltage-gated Calcium Channel Activation): Add a depolarizing concentration of KCl (e.g., 50 mM) to all wells and immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 of this compound for inhibiting the Carbachol and KCl-induced calcium responses.
MTT Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound.
Objective: To determine the concentration at which this compound reduces cell viability by 50% (IC50).
Materials:
-
Cell line of interest.
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50.
Visualizations
Signaling Pathways
Caption: Muscarinic receptor signaling pathways and this compound's antagonistic action.
Experimental Workflow
Caption: Experimental workflow to dissect this compound's mechanism of action.
Logical Relationship
Caption: Logical relationship between this compound's targets and cellular outcomes.
References
- 1. Inhibition of the rapid component of the delayed-rectifier K+ current by therapeutic concentrations of the antispasmodic agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of three different L-type Ca2+ entry blockers on airway constriction induced by muscarinic receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KV11.1, NaV1.5, and CaV1.2 Transporter Proteins as Antitarget for Drug Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Terodiline Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for conducting preclinical studies with terodiline. Our goal is to improve the translational relevance of these studies by offering detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and curated data to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of in my preclinical model?
A1: this compound exhibits a dual mechanism of action, functioning as both an anticholinergic agent and a calcium channel blocker.[1][2][3][4] This combined activity leads to the relaxation of smooth muscle, which was the basis for its use in treating urinary frequency and incontinence.[1][3] At lower concentrations, the anticholinergic effects tend to predominate, while at higher concentrations, the calcium channel blocking effects become more pronounced.[4] It is crucial to consider this dual activity when designing experiments and interpreting results, as both mechanisms can contribute to the observed pharmacological effects.
Q2: Why was this compound withdrawn from the market, and how does this impact my preclinical research?
A2: this compound was withdrawn from the market due to concerns about cardiotoxicity, specifically the risk of QT interval prolongation and a life-threatening ventricular arrhythmia known as torsades de pointes (TdP).[1][5][6] This cardiotoxicity is concentration-dependent and is linked to its ability to block the hERG (human Ether-a-go-go-Related Gene) potassium channel.[1][5][7] Therefore, a critical component of any preclinical evaluation of this compound or its analogs is a thorough assessment of cardiovascular safety, with a particular focus on hERG channel inhibition and in vivo QT interval measurement.
Q3: Are there significant species differences in the metabolism and pharmacokinetics of this compound?
A3: Yes, while the main metabolites, p-hydroxythis compound and p-hydroxy-m-methoxythis compound, are found in both dogs and humans, there are notable pharmacokinetic differences.[8] For instance, the bioavailability in dogs is approximately 25%, whereas in humans it is much higher at around 90%.[4][8][9] The terminal half-life is also considerably shorter in dogs (3 hours) compared to humans (about 60-65 hours).[4][8][9] These differences are important to consider when selecting animal models and extrapolating dose levels to predict human exposure.
Q4: What are the key considerations for formulating this compound for preclinical studies?
A4: For preclinical studies, especially in early phases, using a solution is often preferred to ensure maximal and consistent bioavailability, which helps in accurately determining the pharmacokinetic profile and dose-response relationships.[10][11][12] Given that many new chemical entities have poor water solubility, it may be necessary to use co-solvents or other solubilizing agents.[13][14] It is essential to evaluate the stability of the this compound formulation and to be aware that the chosen excipients should be well-tolerated in the selected animal species.[13] For later-stage preclinical studies, such as toxicology assessments, suspension formulations may be required to deliver higher doses.[11]
Troubleshooting Guides
In Vitro Assays
Issue: Inconsistent hERG IC50 values in patch-clamp experiments.
-
Possible Cause 1: Temperature fluctuations.
-
Solution: Ensure a stable recording temperature, ideally at or near physiological temperature (35-37°C), as drug potency against hERG can be temperature-sensitive.[15]
-
-
Possible Cause 2: Unstable seal resistance.
-
Possible Cause 3: Compound precipitation.
Issue: High variability in bladder strip contractility assays.
-
Possible Cause 1: Inconsistent tissue preparation.
-
Possible Cause 2: Desensitization of receptors.
-
Possible Cause 3: Neuronal vs. myogenic effects.
-
Solution: To distinguish between direct effects on the smooth muscle and effects on nerve-mediated contractions, use tetrodotoxin (TTX) to block neuronal transmission.[19]
-
In Vivo Assays
Issue: High variability in QT interval measurements in telemetered dogs.
-
Possible Cause 1: Inadequate heart rate correction.
-
Solution: The QT interval is highly dependent on heart rate. Using appropriate heart rate correction formulas (e.g., Bazett's or Fridericia's) is standard, but a one-step analysis of covariance (ANCOVA) with heart rate as a covariate can provide a more robust analysis without introducing the variability of correction formulas.[20]
-
-
Possible Cause 2: Spontaneous variability.
-
Possible Cause 3: ECG recording quality.
-
Solution: Poor ECG quality with a low signal-to-noise ratio can significantly impact the accuracy of beat-to-beat QT variability measurements.[22] Ensure proper electrode placement and a calm environment for the animal.
-
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| hERG IC50 | HEK Cells (37°C) | 375 nM | [5] |
| Bioavailability | Dog | ~25% | [8] |
| Human | ~90-92% | [4][9] | |
| Terminal Half-life | Dog | 3 hours | [8] |
| Human | ~60-65 hours | [4][9] | |
| Volume of Distribution (Vβ) | Dog | ~7 L/kg | [8] |
| Human | ~417 L | [9] | |
| Systemic Clearance | Dog | 40 ml/min/kg | [8] |
| Human | 4.8 L/h | [9] | |
| Unbound Fraction in Serum | Dog | 0.14 | [8] |
| Human | ~8% | [23] |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory concentration (IC50) of this compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).
Methodology:
-
Cell Culture: Culture hERG-expressing cells according to standard protocols.
-
Electrophysiology Setup:
-
Solutions:
-
External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Achieve a seal resistance of >1 GΩ.[15]
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A recommended protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the peak tail current.[15]
-
-
Drug Application:
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.
-
Include a positive control (e.g., dofetilide, cisapride, or terfenadine) to confirm assay sensitivity.[15]
-
-
Data Analysis:
-
Measure the peak tail current at each concentration after steady-state block is achieved.
-
Normalize the current to the baseline control.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
In Vitro Bladder Strip Contractility Assay
Objective: To evaluate the anticholinergic and calcium channel blocking effects of this compound on isolated bladder smooth muscle.
Methodology:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing Krebs solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.[18][24]
-
Connect one end of the strip to a fixed point and the other to an isometric force transducer.[17]
-
Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
-
Experimental Procedure:
-
Anticholinergic Activity:
-
Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol).
-
Wash out the agonist and incubate the tissue with this compound for a set period (e.g., 30 minutes).
-
Repeat the carbachol concentration-response curve in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.
-
-
Calcium Channel Blocking Activity:
-
Induce contractions with a high concentration of KCl (e.g., 80 mM), which causes depolarization and opens voltage-gated calcium channels.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its relaxant effect.
-
-
-
Data Analysis:
-
For anticholinergic activity, calculate the pA2 value from the Schild plot to quantify antagonist potency.
-
For calcium channel blocking activity, express the relaxation as a percentage of the maximal KCl-induced contraction and calculate the IC50.
-
In Vivo QT Interval Measurement in Conscious Telemetered Dogs
Objective: To assess the effect of this compound on the QT interval in a conscious, free-moving animal model.
Methodology:
-
Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters for ECG recording.[23]
-
Study Design:
-
Use a crossover design where each dog receives the vehicle and multiple doses of this compound in separate study periods with an adequate washout period in between.[23]
-
-
Procedure:
-
Acclimate the dogs to the study environment.
-
Administer this compound orally.
-
Record ECG data continuously for at least 24 hours post-dose.[23]
-
Collect blood samples at corresponding time points for pharmacokinetic analysis.
-
-
Data Analysis:
-
Extract and average ECG data over short intervals (e.g., 30 seconds) at multiple time points.
-
Measure the QT and RR intervals. Manual measurement by a trained reader is often preferred over automated methods to ensure accuracy.[25][26]
-
Correct the QT interval for heart rate (QTc).
-
Analyze the change from baseline in QTc for each dose group compared to the vehicle control.
-
Correlate the pharmacokinetic data (plasma concentrations of this compound) with the pharmacodynamic data (QTc changes) to establish an exposure-response relationship.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Dual mechanism of action of this compound in smooth muscle cells.
Caption: Experimental workflow for the in vitro hERG patch-clamp assay.
Caption: Logical flow for enhancing translational relevance of this compound studies.
References
- 1. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientifica.uk.com [scientifica.uk.com]
- 3. Translating QT interval prolongation from conscious dogs to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative strategies in cardiac preclinical research and new clinical trial formats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 6. scilit.com [scilit.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
- 13. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 15. fda.gov [fda.gov]
- 16. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A one-step approach to the analysis of the QT interval in conscious telemetrized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Issues in QT interval measurement | Semantic Scholar [semanticscholar.org]
- 22. Short-Term Beat-to-Beat QT Variability Appears Influenced More Strongly by Recording Quality Than by Beat-to-Beat RR Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 24. reprocell.com [reprocell.com]
- 25. How to: measure the QT interval? [escardio.org]
- 26. Risk assessment of drug-induced QT prolongation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Terodiline's Effects on QT Prolongation in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of terodiline on QT prolongation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes QT prolongation?
A1: this compound prolongs the QT interval primarily by blocking the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiac myocytes. This current is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays repolarization, leading to a prolongation of the action potential duration (APD) and, consequently, the QT interval on an electrocardiogram (ECG).
Q2: Is the QT prolongation effect of this compound concentration-dependent?
A2: Yes, the QT prolongation effect of this compound is concentration-dependent. Higher concentrations of this compound lead to a greater degree of hERG channel block and more significant QT prolongation.
Q3: Are there stereoselective differences in the effects of this compound enantiomers on QT prolongation?
A3: Yes, the arrhythmogenic effects of this compound are stereoselective. The (R)-enantiomer is considered to be primarily responsible for the QT prolongation effect, while the (S)-enantiomer has calcium channel blocking activity.[1]
Q4: What are the reported IC50 values for this compound's block of the hERG channel?
A4: The reported IC50 value for this compound's block of the hERG channel is approximately 375 nM.[2] However, IC50 values can vary depending on the experimental conditions, such as the cell line used and the specific voltage protocol.
Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro and ex vivo experiments investigating this compound-induced QT prolongation.
In Vitro Patch-Clamp Assays (hERG Current Measurement)
Issue 1: Inconsistent or Unstable hERG Current Recordings
-
Possible Cause: Poor cell health, unstable seal resistance, or issues with the recording solutions.
-
Troubleshooting Steps:
-
Cell Culture: Ensure cells are healthy and not overgrown. Use cells at a consistent passage number.
-
Seal Resistance: Aim for a gigaohm seal (>1 GΩ) before breaking into whole-cell configuration. If the seal is unstable, try using a different pipette or re-polishing the pipette tip.
-
Solutions: Use freshly prepared and filtered internal and external solutions. Ensure the osmolarity and pH of the solutions are correct.
-
Voltage Protocol: Allow for a stable baseline recording before applying this compound.
-
Issue 2: Compound Precipitation in Experimental Solutions
-
Possible Cause: this compound hydrochloride has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Solvent: this compound hydrochloride is soluble in DMSO at concentrations greater than 20 mg/mL. Prepare a concentrated stock solution in DMSO.
-
Final Concentration: When diluting the stock solution into the aqueous external solution, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent effects on the ion channels.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before and during the experiment.
-
Sonication: Gentle sonication of the final solution may help to dissolve the compound.
-
Issue 3: Differentiating Specific hERG Block from Non-specific Effects
-
Possible Cause: At higher concentrations, this compound may exhibit effects on other ion channels or have non-specific membrane effects.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Generate a full concentration-response curve to determine the potency of the hERG block.
-
Positive Control: Use a known specific hERG blocker (e.g., dofetilide) as a positive control to ensure the assay is performing correctly.
-
Voltage Protocol Analysis: Analyze the voltage-dependence of the block. A characteristic feature of many hERG blockers is a more pronounced block at more depolarized potentials.
-
Washout: Attempt to wash out the drug to see if the effect is reversible. Irreversible block may suggest a different mechanism of action or non-specific effects.
-
Ex Vivo Langendorff Perfused Heart Assays
Issue 1: Difficulty in Measuring a Stable QT Interval
-
Possible Cause: Arrhythmias, unstable heart rate, or poor ECG signal quality.
-
Troubleshooting Steps:
-
Heart Preparation: Ensure the heart is properly cannulated and perfused to maintain viability.
-
ECG Electrodes: Optimize the placement of the ECG electrodes on the heart to obtain a clear and stable signal.
-
Heart Rate Correction: Use an appropriate heart rate correction formula (e.g., Bazett's or Fridericia's) to calculate the corrected QT interval (QTc), especially if the heart rate is variable.
-
Stabilization Period: Allow the heart to stabilize for a sufficient period after mounting before starting the experiment and applying this compound.
-
Issue 2: Interpreting Changes in Other Electrophysiological Parameters
-
Possible Cause: this compound's mixed-channel effects (hERG and calcium channel blockade).
-
Troubleshooting Steps:
-
Comprehensive Data Collection: Record multiple electrophysiological parameters, including PR interval, QRS duration, and contractility (if possible).
-
Correlation Analysis: Analyze the correlation between changes in QT interval and other parameters to understand the overall electrophysiological profile of this compound.
-
Comparison to Controls: Compare the effects of this compound to those of selective ion channel blockers to dissect the contribution of each channel to the observed phenotype.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound.
Table 1: this compound IC50 for hERG Channel Block
| Parameter | Value | Reference |
| IC50 | 375 nM | [2] |
Table 2: this compound's Effect on QTc Interval in Elderly Patients
| Treatment | Mean Increase in QT | Mean Increase in QTc | Mean Decrease in Resting Heart Rate | Reference |
| This compound 12.5 mg twice daily for 7 days | 29 ms | 15 ms | 6.7 beats/min | [3] |
Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture cells to 70-80% confluency.
-
Cell Preparation: Dissociate cells using a gentle enzyme (e.g., TrypLE) and resuspend in the external recording solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Rupture the membrane to achieve whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to measure the tail current.
-
Record a stable baseline current for several minutes.
-
Perfuse the cell with the external solution containing different concentrations of this compound.
-
Record the steady-state block at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of this compound.
-
Calculate the percentage of block for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50.
-
Langendorff Perfused Heart Protocol for QT Interval Measurement
-
Animal Preparation: Anesthetize a suitable animal model (e.g., guinea pig or rabbit) and heparinize.
-
Heart Isolation: Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfusion: Retrogradely perfuse the heart with warm (37°C), oxygenated Krebs-Henseleit solution.
-
ECG Recording: Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate and ECG morphology.
-
Drug Administration: Infuse this compound at various concentrations into the perfusion solution.
-
Data Acquisition: Continuously record the ECG throughout the experiment.
-
Data Analysis:
-
Measure the QT interval from the onset of the QRS complex to the end of the T wave.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's: QTc = QT/√RR).
-
Compare the baseline QTc with the QTc at different this compound concentrations.
-
Visualizations
Caption: Signaling pathway of this compound-induced QT prolongation.
Caption: Experimental workflow for assessing this compound's QT prolongation risk.
References
- 1. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | AChR | Calcium Channel | TargetMol [targetmol.com]
- 3. This compound causes polymorphic ventricular tachycardia due to reduced heart rate and prolongation of QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Terodiline vs. Tolterodine
In the landscape of pharmacotherapy for overactive bladder (OAB), both terodiline and tolterodine have emerged as significant therapeutic agents. While both drugs aim to alleviate the symptoms of OAB by targeting the bladder's smooth muscle, their underlying mechanisms of action exhibit crucial differences that influence their efficacy and safety profiles. This guide provides a detailed comparative analysis of the pharmacological actions of this compound and tolterodine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound distinguishes itself through a dual mechanism of action, functioning as both a non-selective muscarinic receptor antagonist and a calcium channel blocker.[1] This combined action contributes to its efficacy in reducing detrusor muscle contractility. However, its clinical use has been significantly limited by concerns over cardiotoxicity, specifically the risk of QT prolongation and torsades de pointes, which is attributed to its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
In contrast, tolterodine is a competitive and specific muscarinic receptor antagonist with negligible affinity for other receptors, including calcium channels.[2][3] Tolterodine and its active metabolite, 5-hydroxymethyltolterodine (5-HMT), exhibit functional selectivity for the urinary bladder over the salivary glands in vivo.[2] This bladder selectivity, which is not fully explained by its muscarinic receptor subtype binding profile, translates to a more favorable side-effect profile, particularly a lower incidence of dry mouth compared to less selective agents.[3]
Mechanism of Action: A Head-to-Head Comparison
The primary difference in the mechanism of action between this compound and tolterodine lies in their interaction with cellular ion channels, particularly calcium and potassium channels.
This compound: A Dual-Action Agent
This compound's therapeutic effect stems from two distinct pharmacological actions:
-
Anticholinergic (Muscarinic Receptor Antagonism): this compound non-selectively blocks muscarinic receptors, which are instrumental in mediating bladder contractions. At lower concentrations, this anticholinergic effect is predominant.[1]
-
Calcium Channel Blockade: At higher concentrations, this compound also inhibits L-type calcium channels, directly impeding the influx of calcium ions necessary for smooth muscle contraction.[1]
This dual mechanism provides a potent means of relaxing the detrusor muscle. However, a critical liability of this compound is its significant affinity for the hERG potassium channel, which plays a crucial role in cardiac repolarization. Blockade of this channel can lead to life-threatening cardiac arrhythmias.
Tolterodine: A Specific Muscarinic Antagonist
Tolterodine's mechanism is more targeted:
-
Competitive Muscarinic Receptor Antagonism: Tolterodine and its active metabolite, 5-HMT, act as competitive antagonists at muscarinic receptors in the bladder, thereby reducing detrusor muscle tone.[2] While it binds to both M2 and M3 subtypes, it demonstrates a functional selectivity for the bladder in vivo.[4]
-
Negligible Calcium Channel Activity: Unlike this compound, tolterodine and its metabolite have a high specificity for muscarinic receptors and show negligible activity or affinity for calcium channels.[2][3] While tolterodine can block hERG channels, this effect is counteracted by a weak calcium channel blocking effect at higher concentrations, which may mitigate the risk of significant QT prolongation.
This specificity for muscarinic receptors, coupled with its in vivo bladder selectivity, underpins tolterodine's favorable balance of efficacy and tolerability.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and tolterodine, allowing for a direct comparison of their pharmacological properties. Note: Data is compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Muscarinic Receptor Binding Affinity (Kb in nM)
| Receptor Subtype | This compound | Tolterodine (pKi) |
| M1 | 15[1] | 8.5 |
| M2 | ~165 (11-fold less than M1)[1] | 8.2 |
| M3 | ~285 (19-fold less than M1)[1] | 7.9 |
| M4 | Not Reported | 8.7 |
| M5 | Not Reported | 8.3 |
Table 2: Functional Activity (IC50/ID50)
| Parameter | This compound | Tolterodine |
| Bladder Contraction Inhibition (in vivo ID50) | 24 mg/kg (s.c.)[1] | - |
| Salivation Inhibition (in vivo ID50) | 35 mg/kg (s.c.)[1] | - |
| hERG Channel Blockade (IC50) | 375 nM | 17 nM |
| L-type Calcium Channel Blockade (IC50) | Potent (specific value not consistently reported) | 143 nM (at 1 Hz) |
Signaling Pathways and Experimental Workflows
dot
Caption: this compound's dual mechanism of action.
dot
Caption: Tolterodine's specific mechanism of action.
dot
Caption: Key experimental workflows for comparison.
Experimental Protocols
1. Competitive Radioligand Binding Assay for Muscarinic Receptors
-
Objective: To determine the binding affinity (Ki) of this compound and tolterodine for muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or tolterodine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. Isolated Bladder Strip Contraction Assay
-
Objective: To assess the functional potency (IC50 or Kb) of this compound and tolterodine in inhibiting bladder smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Urinary bladders are excised from experimental animals (e.g., guinea pigs or rats). Longitudinal strips of the detrusor muscle are prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
Contraction Induction: Bladder strips are contracted by the addition of a muscarinic agonist (e.g., carbachol).
-
Inhibition Assay: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of this compound or tolterodine.
-
Data Analysis: The antagonistic potency is expressed as the pA₂ value (for competitive antagonists) or the IC50 value (the concentration of the antagonist that causes a 50% reduction in the maximal contraction induced by the agonist).
-
3. In Vivo Measurement of Salivary Secretion
-
Objective: To evaluate the in vivo effect of this compound and tolterodine on salivary gland function.
-
Methodology:
-
Animal Model: Rats or mice are anesthetized.
-
Drug Administration: this compound, tolterodine, or vehicle is administered via a suitable route (e.g., subcutaneous or oral).
-
Salivation Induction: After a predetermined time, salivation is stimulated by the administration of a secretagogue, typically pilocarpine.
-
Saliva Collection and Measurement: Saliva is collected over a specific period using pre-weighed cotton swabs placed in the oral cavity. The amount of saliva is determined by the change in weight of the swabs.
-
Data Analysis: The inhibitory effect of the test compounds on salivation is calculated and expressed as the dose that causes a 50% inhibition of the maximal salivary response (ID50).
-
Conclusion
The comparative analysis of this compound and tolterodine reveals two distinct pharmacological profiles for the management of overactive bladder. This compound's dual mechanism of action, combining muscarinic receptor antagonism and calcium channel blockade, offers a potent means of bladder relaxation. However, this is overshadowed by its significant cardiotoxic potential due to hERG channel inhibition.
Tolterodine, on the other hand, presents a more refined and safer approach. Its specificity for muscarinic receptors and its functional selectivity for the bladder over salivary glands in vivo provide a favorable therapeutic window, balancing efficacy with a reduced burden of anticholinergic side effects. For researchers and drug development professionals, the evolution from a non-selective, multi-target agent like this compound to a more specific and functionally selective drug like tolterodine exemplifies the progress in designing safer and more effective treatments for OAB. Future research may continue to focus on enhancing bladder selectivity and minimizing off-target effects to further improve patient outcomes.
References
- 1. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine: a review of its use in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Terodiline's Efficacy in Novel In Vitro Bladder Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Terodiline's performance with alternative treatments for overactive bladder (OAB), focusing on its validation in various in vitro bladder models. We will delve into its unique dual-action mechanism, present available experimental data, and outline detailed protocols for assessing its efficacy. This document also highlights the potential of novel, three-dimensional bladder models, such as organoids, in future drug discovery and validation efforts.
Introduction to this compound and Overactive Bladder
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the bladder's detrusor muscle. Pharmacological treatments primarily aim to relax this muscle.
This compound is a urological antispasmodic agent notable for its dual mechanism of action:
-
Anticholinergic Properties: It acts as a competitive muscarinic receptor antagonist, blocking the action of acetylcholine, a key neurotransmitter that stimulates detrusor muscle contraction.[1][2]
-
Calcium Channel Blockade: It directly inhibits the influx of calcium ions (Ca²⁺) into smooth muscle cells, which is an essential step for muscle contraction.[3][4][5][6]
This combined anticholinergic and calcium antagonist activity provides a theoretically attractive profile for inhibiting unwanted bladder contractions.[4][7]
A Landscape of In Vitro Bladder Models
The evaluation of OAB drug efficacy relies on a spectrum of in vitro models, ranging from traditional tissue preparations to advanced, self-organizing 3D cultures.
-
Isolated Detrusor Muscle Strips: This classic model involves mounting strips of bladder muscle from animal or human donors in an organ bath. It is the primary model used to date for studying this compound's effects on contractility.[7][8] These preparations allow for the direct measurement of muscle tension in response to electrical stimulation or pharmacological agents.
-
Primary Smooth Muscle Cell Cultures: Single smooth muscle cells isolated from the detrusor can be cultured to investigate cellular-level mechanisms, such as ion channel activity, using techniques like patch-clamp electrophysiology.[3]
-
Urothelial Cell Cultures: These models, grown as monolayers or in 3D, are crucial for studying the role of the bladder lining (urothelium) in sensory signaling and its interaction with the detrusor muscle.
-
Bladder Organoids and Spheroids: These are three-dimensional, self-organizing structures grown from stem cells or tissue fragments that recapitulate the cellular diversity and architecture of the native bladder. They offer a more physiologically relevant environment for high-throughput drug screening and studying disease mechanisms, though their use in testing established OAB drugs is still emerging.
Comparative Efficacy of this compound: In Vitro Data
While extensive clinical data exists for this compound, its validation in novel in vitro models is not yet documented in published literature. The available data is primarily derived from traditional isolated detrusor muscle models.
Table 1: Summary of this compound's Efficacy in Traditional In Vitro Models
| Model System | Species | Key Findings | Quantitative Data (Example) | Reference(s) |
| Isolated Detrusor Strips | Human, Rabbit | Effectively relaxed carbachol-contracted preparations; demonstrated a mainly competitive antimuscarinic effect. | At 5 µM, slightly reduced maximum response to carbachol. | [7][8] |
| Isolated Detrusor Strips | Rabbit | (+)-Terodiline isomer was more potent than the racemate or (-)-isomer in inhibiting carbachol-induced contractions. | N/A | [8] |
| Single Smooth Muscle Cells | Guinea Pig | Demonstrated a use-dependent block of Ca²⁺ channels, preferentially binding to open and inactivated channel states. | Kd value of 1.7 µM for Ca²⁺ channel block. | [3] |
Table 2: Comparison of this compound with Alternative Anticholinergic Agents
| Drug | Mechanism of Action | Selectivity | Key In Vitro Findings (Traditional Models) | Data in Novel Models (e.g., Organoids) | Reference(s) |
| This compound | Anticholinergic (Muscarinic Antagonist) & Calcium Channel Blocker | M1-selective muscarinic receptor antagonist properties identified.[9][10] | Mixed competitive and non-competitive inhibition of evoked contractions.[11] | Not yet published. | [5][9][11] |
| Oxybutynin | Anticholinergic (Muscarinic Antagonist) | Non-selective for muscarinic receptor subtypes.[12][13] | Competitive antagonist of carbachol-induced contractions.[14] | Not yet published. | [12][13][14] |
| Tolterodine | Anticholinergic (Muscarinic Antagonist) | Functionally selective for the bladder over salivary glands in vivo.[15][16] | Potent, competitive antagonist of carbachol-induced contractions.[14][15] | Not yet published. | [14][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies.
Protocol 1: Isometric Contraction in Isolated Detrusor Strips
-
Tissue Preparation: Isolate urinary bladders from humans or animals (e.g., guinea pigs, rabbits) in cold, oxygenated Krebs-Henseleit solution.
-
Strip Dissection: Carefully dissect longitudinal smooth muscle strips (approx. 10 mm x 2 mm) from the bladder dome, removing the urothelium.
-
Mounting: Mount the strips vertically in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Connect one end of the strip to an isometric force transducer. Apply an initial tension (e.g., 10 mN) and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
Viability Test: Induce a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure tissue viability.
-
Drug Application:
-
Antagonism Assay: Generate a cumulative concentration-response curve for a contractile agonist like carbachol. Wash out the agonist, incubate the tissue with this compound (or an alternative) for a set period (e.g., 30 minutes), and then repeat the agonist concentration-response curve.
-
Direct Relaxation Assay: Pre-contract the tissue with an agonist (e.g., carbachol or KCl) and, once a stable contraction plateau is reached, add increasing concentrations of this compound to assess its relaxant effect.
-
-
Data Analysis: Measure the amplitude of contractions. For antagonism assays, calculate the pA₂ value (a measure of antagonist potency). For relaxation assays, calculate the IC₅₀ value (the concentration causing 50% relaxation).
Protocol 2: Patch-Clamp Electrophysiology on Single Smooth Muscle Cells
-
Cell Isolation: Dissociate single smooth muscle cells from detrusor tissue using an enzymatic digestion protocol (e.g., with collagenase and papain).
-
Whole-Cell Recording: Using a patch-clamp amplifier and borosilicate glass microelectrodes, establish a whole-cell recording configuration on an isolated cell.
-
Voltage Protocol: Hold the cell membrane at a negative potential (e.g., -80 mV) to keep voltage-gated Ca²⁺ channels closed. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward Ca²⁺ currents.
-
Drug Perfusion: Record baseline Ca²⁺ currents. Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the inward Ca²⁺ current in the presence of the drug.
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration to determine the IC₅₀ for Ca²⁺ channel blockade.
Protocol 3: Proposed Efficacy Testing in Bladder Organoids (Hypothetical)
-
Organoid Culture: Generate bladder organoids from human pluripotent stem cells or patient-derived tissue according to established protocols. Culture them in a 3D matrix (e.g., Matrigel) with appropriate growth factors until they form mature, stratified structures.
-
Functional Assay Setup: Transfer mature organoids to a suitable assay plate. To assess contractility, embed them in a collagen gel or use a micro-contractility measurement system.
-
Induce Contraction: Stimulate the organoids with a contractile agonist like carbachol.
-
Drug Treatment: Treat the stimulated organoids with a range of concentrations of this compound, Oxybutynin, and Tolterodine.
-
Data Collection:
-
Contractility: Use time-lapse microscopy to measure the change in organoid surface area or diameter over time as a proxy for contraction and relaxation.
-
Viability/Toxicity: Perform a live/dead cell staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) after drug exposure.
-
Mechanism: Analyze changes in intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM).
-
-
Data Analysis: Quantify the degree of contraction inhibition and compare the IC₅₀ values for each drug. Assess any differences in cell viability across the treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual-action mechanism in bladder smooth muscle cells.
Caption: Experimental workflow for testing drug efficacy in bladder organoids.
Caption: Logical comparison of drug validation status across model systems.
Conclusion and Future Directions
This compound demonstrates clear efficacy in traditional in vitro models of bladder smooth muscle, consistent with its dual mechanism as both a muscarinic antagonist and a calcium channel blocker.[3][7] These studies provide a solid foundation for its mode of action.
However, a significant gap exists in the literature regarding the evaluation of this compound and its main competitors, Oxybutynin and Tolterodine, in novel, more physiologically relevant in vitro systems like bladder organoids. These advanced models, which better mimic the complex cell-cell interactions and 3D architecture of the human bladder, represent a critical next step for several reasons:
-
Enhanced Predictive Validity: Organoids have the potential to more accurately predict clinical efficacy and patient-specific responses.
-
High-Throughput Screening: They provide a platform for screening new drug candidates and optimizing existing ones more efficiently.
-
Mechanistic Insights: They allow for a deeper understanding of how drugs affect not just the detrusor muscle but also the urothelium and its sensory functions.
Future research should prioritize validating the efficacy of this compound in these novel bladder models. Such studies will not only solidify our understanding of its therapeutic action but also pave the way for more personalized and effective treatments for overactive bladder.
References
- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of calcium channel blockers on urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. baus.org.uk [baus.org.uk]
- 7. This compound inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of this compound, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion PMID: 1724648 | MCE [medchemexpress.cn]
- 11. The effect of this compound on hyperreflexia (in vivo) and the in vitro response of isolated strips of rabbit bladder to field stimulation, bethanechol and KCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxybutynin - Wikipedia [en.wikipedia.org]
- 13. meded101.com [meded101.com]
- 14. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for the efficacy and safety of tolterodine in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Pharmacological Activity of Terodiline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of the (R)- and (S)-enantiomers of terodiline, a compound known for its dual action as a muscarinic receptor antagonist and a calcium channel blocker. This compound was previously used to treat urinary incontinence, and understanding the stereoselective contributions of its enantiomers to its therapeutic and adverse effects is crucial for the development of safer, more effective drugs.[1][2][3] This document synthesizes experimental data to elucidate the distinct profiles of each enantiomer.
Comparative Analysis of Pharmacological Activity
This compound's clinical effects stem from two primary mechanisms: blockade of muscarinic acetylcholine receptors (anticholinergic effect) and inhibition of L-type voltage-gated calcium channels.[1] The pharmacological activity is stereoselective, with each enantiomer contributing differently to the overall profile of the racemic mixture.
Anticholinergic (Muscarinic Receptor) Activity
The anticholinergic properties of this compound are responsible for the relaxation of the bladder's detrusor muscle. Experimental evidence indicates that the (+)-enantiomer is the more potent contributor to this effect. In studies on isolated detrusor muscle from both rabbits and humans, (+)-terodiline was found to be more potent than racemic this compound, while (-)-terodiline was less potent in antagonizing carbachol-induced contractions.[4]
Data for the racemic mixture shows a preference for the M1 muscarinic receptor subtype over M2 and M3 subtypes.[5][6][7]
Table 1: Comparison of Anticholinergic Activity
| Parameter | (R)-(+)-Terodiline | (S)-(-)-Terodiline | Racemic (RS)-Terodiline |
| Relative Potency (Detrusor Muscle) | More potent than racemate[4] | Less potent than racemate[4] | Baseline |
| pA2 Value (Guinea Pig Bladder) | Not Reported | Not Reported | 6.77[8] |
| Binding Affinity (Kb in nM) | |||
| M1 Receptor (Rabbit Vas Deferens) | Not Reported | Not Reported | 15[5][6][7] |
| M2 Receptor (Guinea Pig Atria) | Not Reported | Not Reported | 160[6][7] |
| M3 Receptor (Guinea Pig Bladder) | Not Reported | Not Reported | 280[6][7] |
Calcium Channel Blocking Activity
This compound also functions as a calcium channel antagonist, which contributes to its muscle relaxant properties.[1] The stereoselectivity of this action is complex. Studies on vascular smooth muscle show that (+)-terodiline and the racemate are approximately 10 times more potent than (-)-terodiline in antagonizing contractions induced by acetylcholine and norepinephrine.[9] However, for contractions induced by potassium, which directly open voltage-gated calcium channels, (-)-terodiline was found to be about 10 times more potent on the slow component of the contraction.[9] This suggests that the enantiomers may interact differently with calcium channels depending on the tissue and the mode of channel activation.
Table 2: Comparison of Calcium Channel Blocking Activity
| Parameter | (R)-(+)-Terodiline | (S)-(-)-Terodiline | Racemic (RS)-Terodiline |
| Potency (vs. ACh/NE-induced contraction) | ~10x more potent than (-)-isomer[9] | Baseline[9] | ~10x more potent than (-)-isomer[9] |
| Potency (vs. K+-induced slow contraction) | Less potent than (-)-isomer[9] | ~10x more potent than racemate and (+)-isomer[9] | Baseline[9] |
| IC50 (L-type Ca2+ channels) | Not Reported | Not Reported | 5 - 20 µM (general tissues)[9] |
Signaling Pathways and Experimental Workflows
To understand the downstream effects of this compound's actions, the following diagrams illustrate the inhibited signaling pathways and a typical experimental workflow for assessing anticholinergic activity.
Caption: Antagonism of the M3 muscarinic receptor by this compound.
Caption: Blockade of L-type calcium channels by this compound.
Caption: Workflow for assessing anticholinergic potency (pA2).
Experimental Protocols
The data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies representative of the experiments cited.
Protocol 1: Assessment of Anticholinergic Activity (Functional Assay)
This method is used to determine the potency of a muscarinic receptor antagonist (like this compound) by measuring its ability to inhibit agonist-induced muscle contraction. The pA2 value, a measure of antagonist potency, is derived from these experiments.
-
Tissue Preparation: Smooth muscle strips (e.g., from guinea pig bladder detrusor or rabbit vas deferens) are isolated and mounted in an organ bath.[4][5][8] The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Tension Recording: The muscle strips are connected to isometric force transducers to record contractile responses. An optimal resting tension is applied, and the tissue is allowed to equilibrate.
-
Control Agonist Response: A cumulative concentration-response curve is generated for a standard muscarinic agonist, such as carbachol. This establishes the baseline contractile response of the tissue.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the this compound enantiomer for a predetermined period to allow for receptor binding equilibrium.
-
Second Agonist Response: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated. The antagonist will cause a rightward shift in this curve.
-
Schild Analysis: Steps 4 and 5 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing a 50% response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting regression line provides the pA2 value.
Protocol 2: Assessment of Calcium Channel Blocking Activity (Whole-Cell Patch Clamp)
This electrophysiological technique is used to measure the flow of ions through calcium channels in the membrane of a single cell, allowing for a direct assessment of channel blockade.
-
Cell Preparation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig) through enzymatic digestion.[9]
-
Whole-Cell Configuration: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a myocyte. Suction is applied to rupture the membrane patch, establishing electrical and chemical continuity between the pipette interior and the cytoplasm.
-
Voltage Clamp: The membrane potential is clamped at a specific holding potential (e.g., -40 mV) to inactivate sodium channels. Depolarizing voltage steps (e.g., to 0 mV) are then applied to activate L-type calcium channels.
-
Current Recording: The resulting inward flow of Ca2+ ions (the L-type calcium current, ICa,L) is recorded.
-
Drug Application: The cell is superfused with a solution containing a specific concentration of the this compound enantiomer.
-
Inhibitory Effect Measurement: The depolarizing voltage steps are repeated, and the reduction in the peak ICa,L amplitude in the presence of the drug is measured.
-
IC50 Determination: Steps 5 and 6 are repeated with a range of drug concentrations to generate a concentration-response curve. The IC50 value (the concentration of drug that causes 50% inhibition of the calcium current) is calculated from this curve.
References
- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of this compound, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+/-)-Terodiline: an M1-selective muscarinic receptor antagonist. In vivo effects at muscarinic receptors mediating urinary bladder contraction, mydriasis and salivary secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of this compound. III. Opposed stereoselectivity in the benzylic and aromatic hydroxylations in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparative Guide: The Effects of Terodiline on the Urinary Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the pharmacological effects of Terodiline on the urinary bladder. This compound, a compound with a dual mechanism of action, exhibits both anticholinergic and calcium antagonistic properties, making it an effective agent in reducing abnormal bladder contractions associated with detrusor instability.[1] This document summarizes key experimental findings in humans, rabbits, guinea pigs, and rats, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways to facilitate a deeper understanding of its therapeutic potential and species-specific effects.
Mechanism of Action
This compound exerts its effects on the urinary bladder through two primary pathways:
-
Anticholinergic Activity: It competitively antagonizes muscarinic receptors, primarily the M3 subtype, on detrusor smooth muscle cells. This blockade inhibits the action of acetylcholine, a key neurotransmitter responsible for bladder contraction.[2][3]
-
Calcium Channel Blockade: this compound directly inhibits L-type voltage-operated calcium channels, restricting the influx of extracellular calcium ions into the smooth muscle cells.[3] This reduction in intracellular calcium concentration leads to muscle relaxation.
This dual action makes this compound effective in managing conditions of bladder overactivity.[4] Notably, its anticholinergic effects are more pronounced at lower concentrations, while calcium channel blocking actions become more significant at higher concentrations.[4]
Signaling Pathway of this compound in Detrusor Smooth Muscle
Caption: Mechanism of this compound on detrusor smooth muscle.
Cross-Species Comparison of this compound's Effects
The following tables summarize the quantitative effects of this compound on the urinary bladder across different species.
In Vitro Studies
| Species | Preparation | Parameter | Agonist | This compound Effect | Reference |
| Human | Isolated detrusor strips | Anticholinergic activity (pA2) | Acetylcholine | 6.8 | [2] |
| Calcium antagonism (IC50) | CaCl2 | ~10⁻⁶ M | [2] | ||
| Rabbit | Isolated detrusor strips | Anticholinergic activity | Carbachol | Rightward shift of concentration-response curve | [5] |
| Calcium antagonism | Electrical stimulation | Depression of evoked contractions | [5] | ||
| Guinea Pig | Isolated detrusor strips | Anticholinergic activity (pA2) | Carbachol | 6.77 | [3] |
| Single smooth muscle cells | Calcium channel blockade (Kd) | - | 1.7 µM | [6] |
In Vivo Studies
| Species | Model | Parameter | Dosage | This compound Effect | Reference |
| Human | Urge incontinence | Bladder capacity | 12.5 mg bid | Almost doubled | [7] |
| Uninhibited contractions | 12.5 mg bid | Decreased number and amplitude | [7] | ||
| Detrusor hyperreflexia | Bladder capacity | Not specified | Increased | [8] | |
| Micturition frequency | Not specified | Reduced | [8] | ||
| Rat | Anesthetized | Time to micturition | 1-10 mg/kg, i.v. | Prolonged in a dose-dependent manner | [4] |
| Urethra-ligated | Voiding contraction | 1-10 mg/kg, i.v. | Abolished | [4] |
Detailed Experimental Protocols
In Vitro Assessment of Anticholinergic and Calcium Antagonistic Effects (Human)
-
Tissue Preparation: Human bladder tissue was obtained from patients undergoing cystectomy. Detrusor muscle strips were prepared from the dome of the bladder.
-
Experimental Setup: The muscle strips were mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2. The isometric tension of the strips was recorded.
-
Anticholinergic Activity: Cumulative concentration-response curves to acetylcholine were generated in the absence and presence of increasing concentrations of this compound. The pA2 value, a measure of the affinity of the antagonist for its receptor, was calculated.
-
Calcium Antagonistic Activity: Contractions were induced by adding KCl (to depolarize the membrane and open voltage-gated calcium channels) or CaCl2 to a calcium-free, high-potassium medium. The inhibitory effect of this compound on these contractions was quantified to determine its calcium-blocking properties.
Whole-Cell Patch-Clamp in Guinea Pig Bladder Smooth Muscle Cells
-
Cell Isolation: Single smooth muscle cells were isolated from the guinea pig urinary bladder.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was used to record inward Ca²⁺ currents.
-
Experimental Protocol: A use-dependent reduction in the amplitude of the inward Ca²⁺ current was observed at a stimulus frequency of 0.2 Hz. This compound (1-10 µM) was applied to assess its effect on this use-dependent reduction. The blocking action was evaluated at different stimulus frequencies and drug concentrations to determine the dissociation constant (Kd).
In Vivo Urodynamic Studies in Anesthetized Rats
-
Animal Preparation: Rats were anesthetized for the experimental procedure.
-
Cystometry: A catheter was inserted into the urinary bladder. Saline was continuously infused into the bladder to induce micturition.
-
Drug Administration: this compound (1-10 mg/kg) was administered intravenously.
-
Measurements: The primary parameter measured was the time to micturition, which was recorded before and after the administration of this compound to assess its effect on bladder function. In a separate model where the urethra was ligated, the effect of this compound on voiding contractions was observed.
Experimental Workflow
Caption: Workflow for assessing this compound's effects.
Conclusion
This compound demonstrates a consistent dual mechanism of action across the studied species, effectively inhibiting bladder smooth muscle contraction through both anticholinergic and calcium antagonistic pathways. While the fundamental mechanisms are conserved, the quantitative effects and the experimental models used for assessment vary. Human and rabbit studies provide a mix of in vitro and in vivo data, highlighting the clinical relevance and whole-organ effects. Guinea pig studies offer detailed insights at the cellular and receptor level, while rat models provide a valuable in vivo system for assessing urodynamic changes. This cross-species comparison underscores the importance of utilizing diverse models to fully characterize the pharmacological profile of drugs targeting urinary bladder dysfunction. Researchers and drug development professionals can leverage this comparative data to inform preclinical study design and predict clinical efficacy.
References
- 1. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of various anticholinergic drugs on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antimuscarinic and antispasmodic actions of racemic oxybutynin and desethyloxybutynin and their enantiomers with those of racemic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 145 Publications | 1853 Citations | Top Authors | Related Topics [scispace.com]
- 5. Actions of this compound, its isomers and main metabolite on isolated detrusor muscle from rabbit and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blocking action of this compound on calcium channels in single smooth muscle cells of the guinea pig urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in the effects of urinary incontinence agents S-oxybutynin and this compound on cardiac K+ currents and action potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Historical Clinical Trial Data of Terodiline and its Alternatives for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the historical clinical trial data for Terodiline, a once-promising treatment for detrusor instability (now commonly referred to as overactive bladder), with currently available alternative therapies. This compound, a compound with both anticholinergic and calcium channel blocking properties, showed efficacy in reducing urinary frequency and incontinence but was withdrawn from the market due to serious cardiovascular adverse effects, specifically QT interval prolongation and Torsades de Pointes.[1] This document aims to serve as a valuable resource for researchers by summarizing key efficacy and safety data, outlining historical experimental protocols, and visualizing the underlying pharmacological mechanisms and risk-benefit profiles.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from historical clinical trials of this compound and compare it with data from trials of established alternative treatments for overactive bladder.
Table 1: Efficacy of this compound and Alternatives in Treating Overactive Bladder
| Drug (Dosage) | Study Population | Reduction in Incontinence Episodes/24h | Change in Micturition Frequency/24h | Change in Volume Voided/Micturition | Citation(s) |
| This compound (25 mg bid) | Women with urge incontinence | 70% decrease from baseline (15.8 to 4.9 episodes/week) | Statistically significant reduction | Increased | [2] |
| This compound (dose-titrated) | Women with idiopathic detrusor instability | Significant decrease | Significant decrease | Significantly increased | [3] |
| Oxybutynin ER (10 mg/day) | Patients with overactive bladder | -2.0 (vs. -1.1 for placebo) | -3.0 (vs. -1.5 for placebo) | +47.2 mL (vs. +2.7 mL for placebo) | [4] |
| Tolterodine (2 mg bid) | Patients with detrusor overactivity | -1.8 (from 3.6 at baseline) | -2.2 (from 11.2 at baseline) | +35 mL (from 155 mL at baseline) | [2] |
| Solifenacin (10 mg/day) | Patients with overactive bladder | -2.0 (vs. -1.1 for placebo) | -3.0 (vs. -1.5 for placebo) | +47.2 mL (vs. +2.7 mL for placebo) | [4] |
| Mirabegron (50 mg/day) | Patients with overactive bladder | -1.47 (vs. -1.13 for placebo) | -1.66 (vs. -1.05 for placebo) | Not specified | [3] |
Table 2: Adverse Effect Profile of this compound and Alternatives
| Drug | Common Adverse Effects | Serious Adverse Effects | Citation(s) |
| This compound | Anticholinergic effects (e.g., dry mouth) | QT prolongation, Torsades de Pointes | [1][2] |
| Oxybutynin | Dry mouth, constipation, blurred vision | Central nervous system effects (in older adults) | |
| Tolterodine | Dry mouth (less severe than oxybutynin) | Generally well-tolerated with regard to cardiovascular effects | [2] |
| Solifenacin | Dry mouth, constipation, blurred vision | [1] | |
| Mirabegron | Hypertension, nasopharyngitis, urinary tract infection | [3] |
Experimental Protocols: Replicating Historical this compound Trials
The following outlines a generalized experimental protocol for a clinical trial designed to replicate and validate the findings of historical studies on this compound for the treatment of detrusor instability. This protocol is synthesized from details provided in various published studies.[2][3][5]
1. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover or parallel-group study.
-
Run-in Period: A 2-week single-blind placebo run-in period to establish baseline symptom frequency and ensure patient compliance with diary completion.[2]
-
Treatment Periods: Two or more treatment periods of 3 to 4 weeks each, separated by a 1-week washout period in crossover designs.[5]
-
Dosing: this compound administered orally, for example, 25 mg twice daily, or in a dose-titrated manner.[2][3]
2. Study Population:
-
Inclusion Criteria:
-
Female patients with a primary complaint of urinary frequency and urge incontinence.
-
Urodynamically confirmed idiopathic detrusor instability.
-
Age typically between 18 and 75 years.
-
-
Exclusion Criteria:
-
Neurological conditions causing bladder dysfunction.
-
Significant stress incontinence.
-
Urinary tract infection.
-
Clinically significant cardiovascular disease, particularly a history of arrhythmias or a prolonged QT interval at baseline.
-
3. Outcome Measures:
-
Primary Efficacy Endpoints:
-
Change from baseline in the mean number of incontinence episodes per 24 hours, recorded in a patient-completed urinary diary.
-
Change from baseline in the mean frequency of micturition per 24 hours, recorded in a patient-completed urinary diary.
-
-
Secondary Efficacy Endpoints:
-
Change in mean volume voided per micturition.
-
Urodynamic parameters:
-
Volume at first involuntary detrusor contraction.
-
Maximum cystometric capacity.
-
Maximum detrusor pressure during filling.
-
-
Patient-reported outcomes on quality of life and perception of bladder problems.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events, with a focus on anticholinergic effects.
-
Serial electrocardiograms (ECGs) to monitor the QT interval.
-
Monitoring of vital signs and clinical laboratory parameters.
-
4. Data Collection:
-
Urinary Diaries: Patients would complete a daily diary for a specified period (e.g., 3-7 days) at baseline and at the end of each treatment period to record the time of each micturition, incontinent episode, and any associated symptoms.[3]
-
Urodynamic Studies: Performed at baseline and at the end of each treatment period according to the standards of the International Continence Society. This would involve filling cystometry to assess detrusor activity, bladder capacity, and sensation.
-
Adverse Event Monitoring: Spontaneous reports and direct questioning at study visits.
-
ECG Monitoring: 12-lead ECGs obtained at baseline and at specified intervals during the treatment periods.
Mandatory Visualizations
Signaling Pathway of this compound-Induced QT Prolongation
Caption: Mechanism of this compound-induced QT prolongation via hERG channel blockade.
Experimental Workflow for a this compound Replication Study
Caption: Workflow for a randomized, placebo-controlled this compound clinical trial.
Risk-Benefit Profile: this compound vs. Modern Alternatives
Caption: Comparative risk-benefit profiles of this compound and modern alternatives.
References
- 1. Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of urinary frequency and motor urge incontinence. A controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a dose titrated, multicenter study of the treatment of idiopathic detrusor instability in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural modeling of the hERG potassium channel and associated drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the treatment of women with urgency and motor urge incontinence. A clinical and urodynamic double-blind cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Terodiline and Newer Anticholinergic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of the established anticholinergic agent, Terodiline, with a selection of newer drugs in the same class. The data presented is intended to assist researchers and drug development professionals in evaluating the muscarinic receptor binding profiles of these compounds. The information is compiled from various preclinical studies and presented in a standardized format for ease of comparison.
In Vitro Potency at Muscarinic Receptors
The primary mechanism of action for anticholinergic drugs in the treatment of conditions such as overactive bladder is the blockade of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and the affinity of a drug for these different subtypes determines its therapeutic efficacy and side-effect profile. The in vitro potency of an antagonist is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), with a lower Ki or a higher pKi value indicating greater potency.
The following table summarizes the in vitro binding affinities (pKi) of this compound and several newer anticholinergic agents for the five human muscarinic receptor subtypes. The data has been aggregated from radioligand binding assays, predominantly using Chinese Hamster Ovary (CHO) cells expressing recombinant human muscarinic receptors.
| Compound | pKi (M1) | pKi (M2) | pKi (M3) | pKi (M4) | pKi (M5) |
| This compound | 7.82 | 6.80 | 6.55 | - | - |
| Solifenacin | 7.59 | 6.77 | 7.92 | 6.96 | 7.51 |
| Tolterodine | 8.57 | 8.38 | 8.36 | 8.18 | 8.60 |
| Oxybutynin | 8.21 | 7.68 | 8.47 | 8.18 | 7.74 |
| Darifenacin | 8.20 | 7.40 | 9.10 | 7.30 | 8.00 |
| Fesoterodine | <6 | 6.3 | <6 | 6.8 | <6 |
| 5-HMT (active metabolite of Fesoterodine) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |
| Trospium Chloride | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 |
Note: pKi values are derived from Ki values reported in the literature. A higher pKi value indicates a higher binding affinity. Data for some compounds and receptor subtypes may not be available in the cited literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of in vitro potency.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard method for determining the binding affinity of a test compound for the five human muscarinic receptor subtypes (M1-M5) expressed in CHO-K1 cells.[1]
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested at approximately 80-90% confluency.
-
The cells are washed with phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer.
-
The cell lysate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
A fixed concentration of the radioligand, typically [N-methyl-3H]-scopolamine ([3H]NMS), at a concentration close to its Kd for the respective receptor subtype (e.g., 0.1-0.4 nM).[1]
-
A range of concentrations of the unlabeled test compound (e.g., this compound or a newer anticholinergic agent) across a wide concentration range (e.g., 12 different concentrations).
-
The cell membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-selective muscarinic antagonist, such as 1 µM atropine.[1]
-
The plates are incubated at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium.[1]
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
The pKi is then calculated as the negative logarithm of the Ki.
Functional Assay in Isolated Bladder Tissue
This protocol describes a method to assess the functional antagonistic activity of a compound on carbachol-induced contractions in isolated bladder smooth muscle strips.[2]
1. Tissue Preparation:
-
A urinary bladder is obtained from an experimental animal (e.g., guinea pig or rat) or from human tissue samples.
-
The bladder is placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.
-
The bladder is opened, and the mucosal layer may be removed to prepare detrusor muscle strips.
-
Longitudinal smooth muscle strips of a defined size are carefully dissected.
2. Organ Bath Setup:
-
The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.
-
The strips are allowed to equilibrate under a resting tension for a specified period, with regular washes.
3. Cumulative Concentration-Response Curve to Carbachol:
-
A cumulative concentration-response curve to the muscarinic agonist carbachol is generated to establish a baseline contractile response.
-
Carbachol is added to the organ bath in a stepwise, cumulative manner, and the resulting increase in muscle tension is recorded.
4. Antagonist Incubation and Schild Analysis:
-
The bladder strips are washed to remove the carbachol and allowed to return to baseline tension.
-
A single concentration of the antagonist (e.g., this compound or a newer agent) is added to the organ bath and incubated for a predetermined time to allow for equilibration.
-
A second cumulative concentration-response curve to carbachol is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
-
The antagonistic potency is determined by Schild analysis. The dose-ratio (the ratio of the EC50 of carbachol in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose-ratio - 1) against the negative logarithm of the antagonist concentration is constructed. The x-intercept of this plot provides the pA2 value, which is a measure of the antagonist's affinity for the receptor.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.
References
Benchmarking Terodiline's calcium channel blocking activity against known blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Terodiline's calcium channel blocking activity against established L-type calcium channel blockers: Verapamil, Nifedipine, and Diltiazem. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows to facilitate an objective comparison.
Quantitative Comparison of Calcium Channel Blocking Activity
The inhibitory potency of this compound and known calcium channel blockers is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit 50% of the calcium channel activity. Lower IC50 values indicate higher potency.
| Drug | IC50 (M) | Tissue/Cell Type | Reference |
| This compound | 5 x 10⁻⁶ - 2 x 10⁻⁵ | Rabbit Mesenteric & Coronary Arteries | [1] |
| 1.7 x 10⁻⁶ | Guinea-pig Bladder Smooth Muscle | ||
| 1.22 x 10⁻⁵ - 1.52 x 10⁻⁵ | Guinea-pig Ventricular Myocytes | ||
| Nifedipine | 3 x 10⁻⁹ - 6 x 10⁻⁹ | Rabbit Mesenteric & Coronary Arteries | [1] |
| Verapamil | 3 x 10⁻⁷ - 5 x 10⁻⁷ | Rabbit Mesenteric & Coronary Arteries | [1] |
| Diltiazem | 2.0 x 10⁻⁵ - 5.1 x 10⁻⁵ | Human Mesenteric Arterial Myocytes | [2] |
Note: The IC50 values for Diltiazem were obtained from a different study than those for this compound, Nifedipine, and Verapamil, which may introduce variability due to different experimental conditions.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound, along with Verapamil, Nifedipine, and Diltiazem, exerts its primary effect by blocking L-type voltage-gated calcium channels.[3] These channels are crucial for regulating calcium influx into smooth muscle and cardiac muscle cells, which in turn triggers muscle contraction. By inhibiting these channels, these drugs lead to vasodilation and a negative inotropic effect on the heart.
The signaling pathway for L-type calcium channel-mediated contraction and its inhibition is illustrated below.
Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition.
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard electrophysiological method for studying ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ionic currents across the entire cell membrane.
Objective: To measure the L-type calcium channel current in isolated cells and determine the inhibitory effect of the test compounds.
General Procedure:
-
Cell Preparation: Single cells (e.g., vascular smooth muscle cells, cardiomyocytes) are isolated from tissue samples through enzymatic digestion.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution that mimics the intracellular environment.
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is held constant ("clamped") at a specific voltage by a patch-clamp amplifier. Depolarizing voltage steps are applied to activate the L-type calcium channels, and the resulting inward calcium current is recorded.
-
Drug Application: The test compound (this compound or a comparator) is applied to the cell via the external solution at various concentrations.
-
Data Analysis: The reduction in the calcium current in the presence of the drug is measured to determine the IC50 value.
Caption: Experimental workflow for determining IC50 values using whole-cell patch-clamp.
Conclusion
The experimental data indicate that this compound is a calcium channel blocker, albeit with a lower potency compared to established drugs like Nifedipine and Verapamil in vascular smooth muscle.[1] Its activity is more comparable to that of Diltiazem. The dual anticholinergic and calcium antagonistic properties of this compound contribute to its therapeutic effects, particularly in reducing smooth muscle contractions.[3] This guide provides a foundational dataset and methodological overview for researchers investigating the pharmacological profile of this compound and its potential applications.
References
- 1. Comparison of the calcium-antagonistic effects of this compound, nifedipine and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Assessing the Synergistic Potential of Terodiline in Combination with other Urological Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terodiline, a compound with a dual mechanism of action as both an anticholinergic and a calcium channel blocker, has historically been used in the management of urinary incontinence and overactive bladder (OAB).[1][2][3] Its unique pharmacological profile presents a compelling case for exploring its synergistic potential with other classes of urological drugs. This guide provides a comparative assessment of this compound, summarizes its clinical efficacy as a monotherapy, and explores the theoretical basis and potential for synergistic combinations in the context of current urological drug development. Due to the limited availability of direct experimental data on this compound in combination with other specific urological drugs, this guide draws parallels from established combination therapies for OAB to hypothesize potential synergistic interactions.
It is imperative to note that this compound has been associated with cardiotoxicity, specifically the prolongation of the QT interval, which has led to its withdrawal from the market in several countries.[4] This significant safety concern must be a primary consideration in any future research or development involving this compound.
This compound: A Dual-Action Urological Drug
This compound exerts its effects on the bladder detrusor muscle through two primary pathways:
-
Anticholinergic Action: By blocking muscarinic receptors (primarily M2 and M3) on detrusor smooth muscle cells, this compound inhibits the action of acetylcholine.[5][6] This leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[2][6]
-
Calcium Channel Blockade: this compound also functions as a calcium channel blocker, inhibiting the influx of extracellular calcium into the detrusor muscle cells.[3] This action complements its anticholinergic effect by further suppressing muscle contractility and promoting bladder relaxation.[1]
This intrinsic dual mechanism can be considered a form of "intramolecular synergy," where a single molecule targets two distinct pathways involved in bladder contractility.
Signaling Pathway of this compound's Dual Action
The following diagram illustrates the mechanism of action of this compound on a detrusor smooth muscle cell.
References
- 1. baus.org.uk [baus.org.uk]
- 2. This compound. A review of its pharmacological properties, and therapeutic use in the treatment of urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibition of human bladder contraction. Effects in vitro and in women with unstable bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration dependent cardiotoxicity of this compound in patients treated for urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticholinergics combined with alpha‐blockers for treating lower urinary tract symptoms related to benign prostatic obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overactive Bladder Medication: Anticholinergics, Beta3-adrenergic agonists, Neuromuscular Blockers, Botulinum Toxins, Tricyclic antidepressants, Hormones [emedicine.medscape.com]
Validating the Specificity of Terodiline for Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Terodiline's specificity for the five human muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). To offer a comprehensive evaluation, this compound's binding profile is compared against three other well-characterized muscarinic antagonists: Atropine, a non-selective antagonist; Darifenacin, an M3 selective antagonist; and Oxybutynin, a mixed M1/M3 antagonist. This document summarizes key experimental data, details the methodologies used for their acquisition, and visualizes relevant biological pathways and experimental workflows.
Comparative Binding Affinity of Muscarinic Receptor Antagonists
The following table summarizes the binding affinities (pKi or pKb) of this compound and comparator compounds for each of the five human muscarinic receptor subtypes. Higher pKi/pKb values indicate a higher binding affinity.
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound | 7.82 (pKb)[1] | 6.80 (pKb)[1] | 6.55 (pKb)[1] | Data Not Available | Data Not Available |
| Atropine | ~8.9-9.7 | ~9.0 | ~9.2 | ~8.8 | ~8.8 |
| Darifenacin | 8.2[2] | 7.4[2] | 9.1[2] | 7.3[2] | 8.0[2] |
| Oxybutynin | 8.7[2] | 7.8[2] | 8.9[2] | 8.0[2] | 7.4[2] |
Experimental Protocols
This section details the methodologies for the key experimental assays used to determine the binding affinity and functional activity of muscarinic receptor antagonists.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 20 mM HEPES, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Competition Binding Reaction:
-
The cell membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [N-methyl-³H]-scopolamine, typically 0.1-0.4 nM)[2].
-
A range of concentrations of the unlabeled test compound (e.g., this compound, Atropine) is added to the wells to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as 1 µM Atropine[2].
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration ([Ca²⁺]i) induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
1. Cell Preparation:
-
CHO-K1 cells stably expressing the M1, M3, or M5 receptor subtype are seeded into multi-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. This dye increases its fluorescence intensity upon binding to calcium.
2. Antagonist and Agonist Addition:
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptor and induce an increase in intracellular calcium.
3. Signal Detection:
-
The change in fluorescence intensity is monitored over time using a fluorescence plate reader. The peak fluorescence response corresponds to the maximum increase in [Ca²⁺]i.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified.
-
The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined.
-
The functional potency of the antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining antagonist specificity.
References
Safety Operating Guide
Proper Disposal of Terodiline: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Terodiline, a non-selective calcium channel antagonist with anticholinergic activity. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental impact, particularly due to the compound's toxicity to aquatic life.
I. This compound Safety and Hazard Profile
Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This information is critical for risk assessment and the selection of appropriate personal protective equipment (PPE).
| Hazard Category | Description | GHS Code | WGK | Source |
| Acute Toxicity | Harmful if swallowed. | H302 | 3 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | 3 | [1] |
| Aquatic Hazard | Very toxic to aquatic life. | H400 | 3 | [1] |
| Transport | Classified as a Dangerous Good for transport. | - | - | [2] |
Recommended Personal Protective Equipment (PPE):
-
Respiratory Protection: N95-type dust mask[1].
-
Eye Protection: Safety glasses or goggles[1].
-
Hand Protection: Chemical-resistant gloves[1].
II. Step-by-Step Disposal Procedure
Due to its high aquatic toxicity (H400), this compound waste must be managed to prevent environmental release. Do not dispose of this compound down the drain or in regular trash without proper treatment. The preferred method of disposal is through a licensed hazardous waste management company.
Step 1: Segregation and Labeling
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.
-
Place the waste in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include:
-
The name "this compound Waste"
-
Associated hazard symbols (e.g., harmful, irritant, environmentally hazardous)
-
Accumulation start date
-
Step 2: Waste Neutralization (if applicable and feasible)
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure the waste is transported by personnel certified to handle dangerous goods, as this compound is classified for transport[2][3].
-
The ultimate disposal method will likely be high-temperature incineration at a licensed facility, which is a common method for destroying pharmaceutical waste safely[4].
Step 4: Contingency for Household/Small Quantity Disposal In situations where professional disposal is not immediately available (not recommended for laboratory settings), the following steps adapted from general FDA and EPA guidelines for household medicine disposal can be considered as a last resort, while still acknowledging this compound's environmental hazard[5][6][7].
-
Do Not Flush: Flushing is prohibited due to the high risk to aquatic ecosystems[3][6][8].
-
Inertization: Remove the this compound from its original container. Mix the solid compound with an unappealing substance such as cat litter, dirt, or used coffee grounds to discourage accidental ingestion or diversion[5][7].
-
Seal: Place the mixture in a sealable container, such as a plastic bag or an empty tub, to prevent leakage[5][6].
-
Dispose in Trash: Place the sealed container in the municipal solid waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the institutional disposal of this compound waste.
References
- 1. This compound hydrochloride ≥98% (HPLC), solid | 7082-21-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. services.gov.krd [services.gov.krd]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. epa.gov [epa.gov]
- 7. oncolink.org [oncolink.org]
- 8. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
